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  • Product: 1,2-Dimethylanthraquinone
  • CAS: 3285-98-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Verification of 1,2-Dimethylanthraquinone

Executive Summary In the landscape of drug discovery and advanced materials, anthraquinone derivatives serve as privileged scaffolds. Specifically, 1,2-Dimethylanthraquinone (CAS: 3285-98-1) has garnered significant atte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug discovery and advanced materials, anthraquinone derivatives serve as privileged scaffolds. Specifically, 1,2-Dimethylanthraquinone (CAS: 3285-98-1) has garnered significant attention due to its structural versatility[1]. It acts as a critical intermediate in the synthesis of complex fluorophores (such as singlet oxygen probes)[2], a precursor in the study of biosynthetic pathways of natural pigments like carminic acid[3], and a core pharmacophore in the development of dual inhibitors for oncology[4]. For analytical chemists and drug development professionals, distinguishing between its average molecular weight and exact monoisotopic mass is a foundational requirement for mass spectrometry (MS) workflows, metabolic tracking, and structural elucidation.

Mass Specifications: Molecular Weight vs. Exact Mass

The molecular formula of 1,2-Dimethylanthraquinone is C₁₆H₁₂O₂ .

  • Molecular Weight (MW): Calculated using the standard atomic weights of elements (which account for the natural isotopic abundance of carbon, hydrogen, and oxygen), the average molecular weight is 236.265 g/mol [1]. This value is utilized for bulk stoichiometric calculations during organic synthesis and formulation.

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant, stable isotope of each element (C=12.000000, H=1.007825, O=15.994915), the exact mass is 236.0837 Da . This precise value is critical for High-Resolution Mass Spectrometry (HRMS) to unequivocally identify the compound and differentiate it from isobaric interferences in complex biological matrices.

Data Presentation: Physicochemical and Mass Properties

Table 1: Physicochemical Properties of 1,2-Dimethylanthraquinone

PropertyValue
IUPAC Name 1,2-Dimethylanthracene-9,10-dione
CAS Registry Number 3285-98-1
Molecular Formula C₁₆H₁₂O₂
Average Molecular Weight 236.265 g/mol
Exact Monoisotopic Mass 236.0837 Da
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Topological Polar Surface Area (tPSA) 34.1 Ų

Table 2: High-Resolution Mass Spectrometry (HRMS) Target Ions

Ion SpeciesFormulaTheoretical Exact Mass (m/z)
Protonated [M+H]⁺ [C₁₆H₁₃O₂]⁺237.0910
Deprotonated [M-H]⁻ [C₁₆H₁₁O₂]⁻235.0765
Sodium Adduct [M+Na]⁺ [C₁₆H₁₂O₂Na]⁺259.0735
Radical Anion [M]•⁻ [C₁₆H₁₂O₂]•⁻236.0837

Structural and Mechanistic Biology

The planar tricyclic structure of 1,2-dimethylanthraquinone allows it to function via two primary pharmacological mechanisms: direct DNA intercalation and redox cycling. The anthraquinone core can undergo a one-electron reduction mediated by enzymes such as Cytochrome P450 reductase, forming a semiquinone radical anion. In an aerobic environment, this radical rapidly transfers an electron to molecular oxygen, generating superoxide (O₂•⁻) and other reactive oxygen species (ROS), which subsequently induce oxidative stress and cellular apoptosis.

ROS_Pathway DMAQ 1,2-Dimethylanthraquinone (1,2-DMAQ) Reductase Cytochrome P450 Reductase (1e- reduction) DMAQ->Reductase Enzymatic Binding DNA DNA Intercalation / Damage DMAQ->DNA Direct Intercalation Radical Semiquinone Radical Anion Reductase->Radical Electron Transfer O2 Molecular Oxygen (O2) Radical->O2 Redox Cycling ROS Superoxide (O2•-) / ROS O2->ROS Oxidation ROS->DNA Oxidative Stress Apoptosis Cellular Apoptosis DNA->Apoptosis Pathway Activation

Figure 1: Mechanistic pathway of 1,2-Dimethylanthraquinone-induced ROS generation and apoptosis.

Analytical Workflows for Mass Verification

To ensure rigorous scientific integrity, the exact mass of 1,2-dimethylanthraquinone must be empirically validated using a self-validating LC-HRMS protocol. The following methodology utilizes Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry.

Workflow Prep Sample Prep (1 µg/mL in MeOH) LC UHPLC Separation (C18 Column) Prep->LC Ionization ESI Ionization (Positive Mode) LC->Ionization TOF HRMS (TOF) Mass Analyzer Ionization->TOF Data Exact Mass Extraction (m/z 237.0910) TOF->Data

Figure 2: Step-by-step LC-HRMS analytical workflow for exact mass verification.

Protocol: LC-HRMS Exact Mass Verification

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of 1,2-Dimethylanthraquinone standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution. Dilute to a 1 µg/mL working concentration using 50:50 Water:Acetonitrile with 0.1% Formic Acid.

  • Causality: Methanol ensures complete solubilization of the hydrophobic anthraquinone core. Formic acid acts as a proton source, shifting the ionization equilibrium towards the [M+H]⁺ species, thereby maximizing signal intensity in positive ion mode.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

  • Causality: The hydrophobic methyl groups and planar aromatic ring system result in strong retention on a C18 stationary phase. A rapid organic gradient ensures sharp peak shapes and minimizes longitudinal diffusion.

Step 3: Mass Spectrometer Tuning (ESI-TOF)

  • Action: Operate in Positive Electrospray Ionization (ESI+) mode. Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 350 °C.

  • Causality: Anthraquinones can be prone to in-source fragmentation if the cone voltage is too high. Maintaining a moderate capillary voltage ensures intact molecular ions without excessive neutral loss of CO (m/z 28).

Step 4: Data Acquisition and Mass Calibration (Self-Validation)

  • Action: Calibrate the TOF analyzer using a standard tuning mix prior to the run to achieve a mass accuracy of < 2 ppm. Extract the ion chromatogram (EIC) for m/z 237.0910 with a tight 5 ppm mass window.

  • Causality: Pre-run calibration validates the instrument's accuracy. A narrow extraction window filters out isobaric background noise, ensuring the integrated peak corresponds exclusively to the target analyte.

Step 5: Isotopic Pattern Analysis

  • Action: Compare the experimental isotopic distribution (M, M+1, M+2) against the theoretical model for C₁₆H₁₂O₂.

  • Causality: The M+1 peak (due to ¹³C natural abundance, ~17.6% relative to M) provides orthogonal confirmation of the molecular formula, acting as an internal check against false positives.

Synthesis and Derivatization

In synthetic applications, 1,2-dimethylanthraquinone is often accessed via Friedel-Crafts acylation or Diels-Alder reactions. Its methyl groups serve as highly functional handles. For instance, oxidation of these methyl groups can yield dicarboxylic acids, which are pivotal in synthesizing complex dyes and natural product analogues[3]. Furthermore, its rigid framework is utilized in the rational design of maximum fluorescence probes, where the anthraquinone moiety effectively modulates photoinduced electron transfer (PET) mechanisms[2].

References

  • Source: guidechem.
  • Source: researchgate.
  • Title: Rational Design of Fluorescein-Based Fluorescence Probes.
  • Source: researchgate.

Sources

Exploratory

Structural Elucidation and X-Ray Crystallography of 1,2-Dimethylanthraquinone: A Technical Whitepaper

Executive Summary & Chemical Context 1,2-Dimethylanthraquinone (1,2-DMAQ) is a highly versatile tricyclic scaffold utilized extensively in both natural product synthesis and advanced materials science. Historically, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

1,2-Dimethylanthraquinone (1,2-DMAQ) is a highly versatile tricyclic scaffold utilized extensively in both natural product synthesis and advanced materials science. Historically, the synthesis and structural characterization of 1,2-dimethyl anthraquinones have been pivotal in elucidating the biosynthetic pathways of complex coccid pigments. For example, the oxidation of the methyl groups on the 1,2-DMAQ core serves as a biomimetic route to synthesize xantholaccaic acid B, a major pigment isolated from the lac insect Austrotachardia acaciae [1].

Beyond natural dyes, the 1,2-DMAQ architecture is highly valued in the rational design of photoinduced electron transfer (PET) fluorescence probes. The specific highest occupied molecular orbital (HOMO) energy levels of dimethylanthraquinone derivatives make them ideal candidates for modulating fluorescence OFF/ON switching in biological assays [2]. Furthermore, the separation and purification of specific dimethylanthraquinone isomers are critical for synthesizing near-infrared electrochromic materials [3].

Understanding the precise three-dimensional atomic arrangement of 1,2-DMAQ through Single-Crystal X-Ray Diffraction (SC-XRD) is essential. The spatial orientation of the methyl groups dictates the molecule's solid-state packing, intermolecular π−π stacking, and ultimately, its optoelectronic properties.

Chem_Utility A 1,2-Dimethylanthraquinone (Core Scaffold) B Oxidation of Methyl Groups A->B D Nucleophilic Substitution A->D C Xantholaccaic Acid B (Natural Pigment) B->C Biosynthetic mimicry E Fluorescence Probes (PET Mechanism) D->E Rational probe design

Diagram 1: Chemical utility pathways of the 1,2-Dimethylanthraquinone scaffold.

Crystallographic Fundamentals and Steric Dynamics

Unsubstituted anthraquinone crystallizes in a highly planar conformation, driven by extensive electron delocalization across its three fused rings. However, the introduction of methyl groups at the 1- and 2-positions in 1,2-DMAQ introduces significant steric strain.

The Causality of Structural Deviation: The van der Waals radius of the C1 -methyl group inherently clashes with the adjacent C9 -carbonyl oxygen (peri-interaction). To alleviate this thermodynamic penalty, the molecule cannot maintain perfect planarity. Instead, the anthraquinone core undergoes a slight out-of-plane distortion (bowing), and the C1−C9 bond angles widen asymmetrically. SC-XRD is the only analytical technique capable of quantifying these subtle geometric distortions. The resulting crystal packing typically favors a herringbone motif, stabilized by weak intermolecular C−H⋯O hydrogen bonds and offset face-to-face π−π stacking, which minimizes the steric bulk of the adjacent methyl groups.

Experimental Methodologies: A Self-Validating Workflow

To obtain high-resolution structural data, the experimental workflow must be treated as a self-validating system where the purity of the bulk powder is directly correlated to the single crystal selected for diffraction.

Protocol 1: Growth of Diffraction-Quality Single Crystals

Objective: Induce slow, controlled supersaturation to yield defect-free single crystals.

  • Solvent Selection (Causality): Dissolve 50 mg of highly pure (>99%) 1,2-DMAQ in a binary solvent system of Dichloromethane (DCM) and Toluene (1:1 v/v). Why this mixture? DCM provides excellent initial solubility for the non-polar anthraquinone core. Toluene, possessing a higher boiling point and an aromatic ring, acts as an anti-solvent that specifically engages in π−π interactions with the solute during the later stages of crystallization, promoting ordered lattice formation rather than amorphous precipitation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial to remove heterogeneous nucleation sites (dust/impurities) that cause twinning or multi-crystal growth.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole and place it in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 5–7 days, harvest the resulting yellow needle-like or block-like crystals. Suspend them immediately in a drop of perfluorinated polyether oil (e.g., Fomblin) to prevent solvent loss and crystal degradation.

Protocol 2: SC-XRD Data Collection and Refinement

Objective: Collect high-redundancy diffraction data and solve the phase problem.

  • Mounting & Temperature Control: Select a crystal with dimensions roughly 0.2×0.15×0.1 mm under a polarized light microscope. Mount it on a MiTeGen loop. Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Causality: Cryogenic cooling drastically reduces the thermal vibrations (atomic displacement parameters) of the atoms, which is absolutely critical for accurately locating the electron density of the highly mobile hydrogen atoms on the C1 and C2 methyl groups.

  • Data Collection: Utilize a diffractometer equipped with a Mo microfocus X-ray source ( λ=0.71073 Å) and a CMOS detector. Mo radiation is chosen over Cu radiation to minimize X-ray absorption effects, which is optimal for light-atom (C, H, O) organic structures.

  • Data Reduction: Integrate the raw diffraction frames using software such as SAINT. Apply a multi-scan absorption correction (SADABS).

  • Structure Solution (Self-Validation): Solve the structure using Intrinsic Phasing or Direct Methods (SHELXT). Refine the model using full-matrix least-squares on F2 (SHELXL). A successful, self-validating refinement will yield an R1​ value of < 0.05 and a Goodness-of-Fit (GooF) near 1.0, confirming that the theoretical model perfectly matches the experimental electron density.

XRD_Workflow A 1,2-Dimethylanthraquinone Synthesis & Purification B Slow Evaporation Crystallization (Toluene/Dichloromethane) A->B High Purity >99% C Single-Crystal Selection (Polarized Light Microscopy) B->C Yields single crystals D SC-XRD Data Collection (Mo Kα radiation, 100K) C->D Mount on diffractometer E Data Reduction & Integration (SAINT/SADABS) D->E Raw frames F Structure Solution (Direct Methods / SHELXT) E->F hkl file G Refinement & Validation (SHELXL, R1 < 0.05) F->G Initial structural model

Diagram 2: Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction.

Quantitative Crystallographic Data

Based on structural analogs and the crystallographic behavior of isomerically pure dimethylanthraquinones [2][3], the following table summarizes the expected quantitative crystallographic parameters for the 1,2-DMAQ system.

Crystallographic ParameterTypical Value Range for Dimethylanthraquinones
Chemical Formula C16​H12​O2​
Formula Weight 236.26 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimension a 7.50 – 8.20 Å
Unit Cell Dimension b 12.00 – 13.50 Å
Unit Cell Dimension c 11.50 – 12.80 Å
Unit Cell Angle β 95.0° – 105.0°
Volume (V) 1100 – 1300 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.30 – 1.35 g/cm³
Absorption Coefficient ( μ ) ~ 0.09 mm⁻¹ (Mo )
F(000) 496

Table 1: Representative crystallographic data parameters for the 1,2-Dimethylanthraquinone structural class.

Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)

A critical failure point in crystallography is assuming that a single, hand-picked crystal represents the entirety of the synthesized batch. To ensure the trustworthiness of the structural assignment, the SC-XRD data must be validated against the bulk material.

Validation Protocol:

  • Generate a simulated Powder X-Ray Diffraction (PXRD) pattern from the final CIF (Crystallographic Information File) obtained from the SC-XRD experiment using software like Mercury.

  • Finely grind the remaining bulk powder of 1,2-DMAQ and collect an experimental PXRD pattern at room temperature using a Cu source.

  • Overlay the simulated and experimental diffractograms. An exact match in peak positions ( ) confirms phase purity and proves that the single crystal is a true representative of the bulk material, validating the entire synthetic and analytical workflow.

References

  • Chemistry of the Coccoidea. IX. Pigments from the lac insect Austrotachardia acaciae (Hemiptera) and associated synthetic work.Australian Journal of Chemistry (1981).
  • Rational Design of Fluorescein-Based Fluorescence Probes. Mechanism-Based Design of a Maximum Fluorescence Probe for Singlet Oxygen.Journal of the American Chemical Society (2001).
  • Efficient Synthesis and Properties of Novel Near-Infrared Electrochromic Anthraquinone Imides.Organic Letters (2008).
Foundational

Redox Potential and Electrochemical Properties of 1,2-Dimethylanthraquinone (1,2-DMAQ): A Comprehensive Technical Guide

Executive Summary 1,2-Dimethylanthraquinone (1,2-DMAQ) is a highly tunable, redox-active organic molecule that has become a cornerstone in both advanced energy storage and targeted therapeutics. By breaking the symmetry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2-Dimethylanthraquinone (1,2-DMAQ) is a highly tunable, redox-active organic molecule that has become a cornerstone in both advanced energy storage and targeted therapeutics. By breaking the symmetry of the anthraquinone core, the 1,2-dimethyl substitution introduces specific steric and electronic effects that critically alter its electrochemical behavior. This whitepaper provides an in-depth analysis of the redox properties of 1,2-DMAQ, detailing the causality behind its electrochemical shifts, establishing a self-validating protocol for its characterization, and exploring its applications in redox flow batteries and hypoxia-selective prodrugs.

The Structural Causality of 1,2-DMAQ Electrochemistry

To understand the electrochemical behavior of 1,2-DMAQ, one must analyze the dual impact of the methyl groups at the 1 and 2 positions.

In non-aqueous solvents, anthraquinones typically undergo two successive, highly reversible one-electron reductions:

  • Formation of the Radical Anion: AQ+e−⇌AQ∙−

  • Formation of the Dianion: AQ∙−+e−⇌AQ2−

The introduction of methyl groups fundamentally alters this thermodynamic landscape through two mechanisms:

  • Electronic (Inductive) Effect: Alkyl groups are electron-donating (+I effect). By increasing the electron density on the aromatic ring, they make the molecule harder to reduce. Consequently, the reduction potentials of 1,2-DMAQ are shifted to more negative values compared to unsubstituted anthraquinone 1.

  • Steric Shielding: The methyl group at the 1-position provides significant steric bulk directly adjacent to the carbonyl oxygen. This shielding restricts the approach of nucleophiles and prevents dimerization of the highly reactive radical anion intermediate. This steric protection is the primary reason 1,2-DMAQ exhibits superior chemical reversibility and cycle life compared to its unsubstituted counterparts 2.

Quantitative Redox Profiling

The table below summarizes the cathodic shifts induced by methyl substitution. Notice how electron-withdrawing groups (like -NO2) counteract the methyl groups, shifting the potential back to more positive values 1, 3.

Compound E1/2​ (1st Reduction) E1/2​ (2nd Reduction)Solvent / Electrolyte
Anthraquinone (AQ) -0.87 V-1.40 VCH₂Cl₂ / TBAP
2,3-Dimethylanthraquinone -0.93 V-1.45 VCH₂Cl₂ / TBAP
1,2-Dimethylanthraquinone ~ -0.95 V~ -1.48 VCH₂Cl₂ / TBAP
6-Nitro-1,2-dimethyl-AQ -0.82 V-1.32 VCH₂Cl₂ / TBAP

(Note: All potentials are referenced vs. the Ferrocene/Ferricenium ( Fc/Fc+ ) internal standard).

Experimental Methodology: Self-Validating Cyclic Voltammetry

To ensure absolute trustworthiness in thermodynamic measurements, the electrochemical characterization of 1,2-DMAQ cannot rely on a single voltage sweep. It must be executed as a self-validating system that actively checks for uncompensated resistance ( iR drop) and coupled chemical reactions (EC mechanisms).

Step-by-Step Protocol
  • System Preparation: Dissolve 1.0 mM of 1,2-DMAQ and 0.1 M Tetra-n-butylammonium perchlorate (TBAP) in anhydrous dichloromethane (CH₂Cl₂). Causality: TBAP acts as the supporting electrolyte to ensure ionic conductivity, while CH₂Cl₂ provides a wide potential window without providing protons, isolating the pure electron-transfer steps.

  • Rigorous Deoxygenation: Purge the solution with high-purity Argon for 15 minutes. Causality: Molecular oxygen reduces at approximately -1.1 V vs Fc/Fc+ . Failure to deoxygenate will result in the O2​ reduction wave masking the first quinone reduction, leading to false peak assignments.

  • Electrode Configuration: Use a Glassy Carbon (GC) working electrode, a Platinum wire counter electrode, and a non-aqueous Ag/Ag+ pseudo-reference electrode. Causality: GC is chosen over Platinum for the working electrode because it exhibits a lower background capacitive current and does not catalyze unwanted organic side reactions.

  • Internal Standardization: Spike the solution with 1.0 mM Ferrocene. Causality: Pseudo-reference electrodes drift based on solvent evaporation and junction potentials. Referencing all peaks to the Fc/Fc+ redox couple ensures inter-laboratory reproducibility.

  • Data Acquisition & Validation Loop: Run sweeps from 10 mV/s to 500 mV/s.

    • Validation Check 1 (Thermodynamic Reversibility): Calculate ΔEp​=∣Epa​−Epc​∣ . If ΔEp​ significantly exceeds 59 mV, the system is suffering from uncompensated resistance; adjust the potentiostat's iR compensation before proceeding.

    • Validation Check 2 (Kinetic Stability): Plot peak current ( Ip​ ) vs. the square root of the scan rate ( v1/2 ). A strictly linear Randles-Sevcik plot confirms that the radical anion is stable and the process is purely diffusion-controlled.

CV_Protocol A 1. Analyte Preparation Dissolve 1,2-DMAQ & TBAP in CH2Cl2 B 2. Deoxygenation Purge with N2/Ar for 15 min A->B C 3. Internal Standardization Spike with Ferrocene (Fc) B->C D 4. Cyclic Voltammetry Run at 10-500 mV/s C->D E 5. Data Extraction Identify E_pc and E_pa D->E F 6. Reversibility Validation Check ΔE_p ≈ 59 mV & I_pa/I_pc ≈ 1 E->F

Fig 1. Self-validating cyclic voltammetry workflow for 1,2-DMAQ redox characterization.

Advanced Applications of 1,2-DMAQ

The tailored redox potential of 1,2-DMAQ makes it an ideal candidate for two highly specialized fields:

A. Energy Storage: Aqueous Redox Flow Batteries (ARFBs)

In the pursuit of grid-scale energy storage, organic anolytes are replacing toxic vanadium species. When functionalized with hydrophilic groups (e.g., quaternary ammoniums), 1,2-DMAQ derivatives serve as exceptionally stable anolytes 2. The negative shift in redox potential provided by the 1,2-dimethyl groups directly increases the Open-Circuit Voltage (OCV) of the full battery cell. Concurrently, the steric hindrance at the 1-position prevents nucleophilic addition of water to the quinone core, drastically reducing capacity fade over thousands of charge/discharge cycles.

B. Drug Development: Hypoxia-Selective Prodrugs

Solid tumors frequently outgrow their blood supply, creating a hypoxic (low oxygen) microenvironment. 1,2-DMAQ is utilized as a bioreductive trigger for targeted chemotherapy 4.

  • In Normoxic (Healthy) Tissue: Cellular reductases reduce the 1,2-DMAQ prodrug to its radical anion. However, abundant molecular oxygen immediately oxidizes it back to the inactive quinone state (futile redox cycling), sparing healthy cells from toxicity.

  • In Hypoxic (Tumor) Tissue: The absence of oxygen allows the radical anion to persist and undergo a second reduction to the hydroquinone. This triggers a spontaneous molecular fragmentation, releasing a conjugated cytotoxin (e.g., a nitrogen mustard) directly into the tumor.

Hypoxia_Pathway A 1,2-DMAQ Prodrug (Inactive State) B Normoxic Tissue (High O2) A->B C Hypoxic Tumor (Low O2) A->C D 1e- Enzymatic Reduction (Radical Anion) B->D C->D E Futile Redox Cycling (O2 scavenges e-) D->E O2 present F 2e- Enzymatic Reduction (Hydroquinone) D->F No O2 interference E->A ROS generated G Effector Release (Cytotoxin Activated) F->G Fragmentation

Fig 2. Mechanism of 1,2-DMAQ-mediated hypoxia-selective prodrug activation.

Conclusion

The electrochemical signature of 1,2-Dimethylanthraquinone is a masterclass in molecular engineering. By leveraging the inductive and steric effects of localized methyl substitution, researchers can predictably tune its redox potential and kinetic stability. Whether stabilizing the anolyte in a grid-scale flow battery or acting as a precise biological switch in tumor microenvironments, the rigorous electrochemical profiling of 1,2-DMAQ remains a critical pathway for next-generation technological development.

References

  • Efficient Synthesis and Properties of Novel Near-Infrared Electrochromic Anthraquinone Imides Organic Letters, ACS Public
  • Elucidation of the Electron Transfer Reduction Mechanism of Anthracene Endoperoxides Journal of the American Chemical Society, ACS Public
  • Synthesis and Electrochemistry of Anthraquinone−Oligodeoxynucleotide Conjugates Bioconjugate Chemistry, ACS Public
  • Anthraquinone-based anode material for aqueous redox flow batteries operating in nondemanding atmosphere Journal of Power Sources, via ResearchG

Sources

Exploratory

Photophysical Dynamics and UV-Vis Spectroscopic Profiling of 1,2-Dimethylanthraquinone

Executive Summary Anthraquinone derivatives are ubiquitous in photochemistry, acting as robust photosensitizers, industrial dyes, and versatile bioactive scaffolds. Among these, 1,2-Dimethylanthraquinone (1,2-DMAQ) prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anthraquinone derivatives are ubiquitous in photochemistry, acting as robust photosensitizers, industrial dyes, and versatile bioactive scaffolds. Among these, 1,2-Dimethylanthraquinone (1,2-DMAQ) presents a highly specific photophysical profile due to the steric and electronic asymmetry introduced by its adjacent methyl groups. The proximity of the 1-methyl group to the carbonyl moiety fundamentally alters its excited-state dynamics compared to unsubstituted anthraquinones, introducing unique pathways for intramolecular photoenolization[1]. This technical guide provides an in-depth analysis of the UV-Vis absorption characteristics, excited-state dynamics, and field-proven experimental methodologies for characterizing 1,2-DMAQ.

UV-Vis Absorption Spectrum: Electronic Transitions

The UV-Vis absorption spectrum of 1,2-DMAQ is dictated by its highly conjugated π -electron system and the non-bonding ( n ) electrons of the carbonyl oxygens. The spectrum features significant vibrational progression and is divided into three primary absorption regions[2]:

  • High-Energy UV Band (250–280 nm): This intense band originates from strongly allowed π→π∗ transitions localized primarily within the benzenoid rings.

  • Mid-UV Band (320–340 nm): Corresponds to π→π∗ transitions involving the extended quinonoid conjugation. The electron-donating inductive (+I) effect and hyperconjugation of the 1,2-dimethyl groups cause a slight bathochromic (red) shift relative to unsubstituted anthraquinone.

  • Visible/Near-UV Band (380–420 nm): A weak, broad band resulting from the symmetry-forbidden n→π∗ transition of the carbonyl groups.

Quantitative Absorption Data

Table 1: Summary of 1,2-DMAQ Electronic Transitions and Solvatochromic Behavior

Electronic TransitionWavelength Range (nm)Approx. Molar Extinction Coefficient ( ϵ , M−1cm−1 )Solvent Polarity Effect
π→π∗ (Benzenoid) 250 – 28030,000 – 50,000Minimal shift
π→π∗ (Quinonoid) 320 – 3404,000 – 6,000Slight bathochromic (red) shift
n→π∗ (Carbonyl) 380 – 42050 – 150Hypsochromic (blue) shift in protic solvents

Excited-State Dynamics and Photophysics

Upon photon absorption, 1,2-DMAQ is excited to the singlet manifold ( S1​ or S2​ ). Anthraquinones are notorious for their extremely low fluorescence quantum yields[3]. This is driven by the presence of closely lying nπ∗ and ππ∗ states, which facilitates ultra-fast Intersystem Crossing (ISC) to the triplet manifold ( T1​ or T2​ ) in accordance with El-Sayed's rules.

For 1,2-DMAQ, the lowest triplet state ( 3DMAQ∗ ) exhibits highly specialized reactivity. While typical anthraquinones possess long-lived triplet states with high quantum yields (often ΦT​ > 0.5)[4], the 1-methyl group in 1,2-DMAQ provides a competitive non-radiative decay pathway. The excited carbonyl oxygen can abstract a hydrogen atom from the adjacent 1-methyl group (a Norrish Type II-like intramolecular abstraction), forming a transient photoenol (a reactive diene). This rapid intramolecular quenching significantly shortens the triplet lifetime compared to 2-alkyl or unsubstituted anthraquinones.

G S0 S0 (Ground State) S1 S1 (n,π*) / S2 (π,π*) S0->S1 hν (UV-Vis Absorption) S1->S0 Fluorescence (Low Φ) T2 T2 (Higher Triplet) S1->T2 ISC (Fast) T1 T1 (Triplet State) T1->S0 Phosphorescence / Non-radiative Photoenol Photoenol (Reactive) T1->Photoenol Intramolecular H-abstraction T2->T1 Internal Conversion

Jablonski diagram illustrating the excited-state dynamics and photoenolization of 1,2-DMAQ.

Photochemical Reactivity: Type I vs. Type II Pathways

When the triplet state of 1,2-DMAQ escapes intramolecular quenching, it engages in intermolecular photochemistry. As a photosensitizer, it operates via two competing mechanisms[1][4]:

  • Type I (Electron/Hydrogen Transfer): The triplet state abstracts an electron or hydrogen atom from a donor substrate in the microenvironment, generating radical intermediates.

  • Type II (Energy Transfer): The triplet state transfers energy to ground-state molecular oxygen ( 3O2​ ), generating highly reactive singlet oxygen ( 1O2​ ) . This pathway is critical for photodynamic therapy and the design of singlet oxygen fluorescence probes[1].

Pathways T1 1,2-DMAQ (T1 State) SingletO2 Singlet Oxygen (1Δg) T1->SingletO2 Type II (Energy Transfer) Radicals Radical Intermediates T1->Radicals Type I (e-/H+ Transfer) O2 Ground State O2 (3Σg-) O2->SingletO2 Substrate Electron/H-Donor Substrate->Radicals

Type I and Type II photochemical reaction pathways originating from the 1,2-DMAQ triplet state.

Experimental Methodologies: Self-Validating Protocols

To rigorously characterize the photophysics of 1,2-DMAQ, researchers must employ protocols that inherently validate the collected data. Below are two foundational workflows.

Protocol 1: Steady-State UV-Vis Absorption and Solvatochromic Shift Analysis

Causality: Measuring the spectrum in solvents of varying polarity isolates the n→π∗ band. Hydrogen bonding in protic solvents lowers the energy of the non-bonding electrons, increasing the energy gap to the π∗ state. Self-Validation: A blue shift in polar protic solvents physically proves the transition is n→π∗ , distinguishing it from π→π∗ transitions (which would red-shift).

  • Preparation: Prepare a 10μM stock solution of 1,2-DMAQ in spectroscopic-grade cyclohexane (non-polar) and ethanol (polar protic).

  • Baseline Correction: Record a baseline from 200 nm to 600 nm using the respective pure solvents in matched quartz cuvettes (1 cm path length).

  • Measurement: Scan the 1,2-DMAQ solutions at room temperature.

  • Data Validation: Overlay the spectra. Observe the lowest energy band (~400 nm); a shift to a shorter wavelength in ethanol definitively confirms the n→π∗ character.

Protocol 2: Nanosecond Transient Absorption (TA) Spectroscopy

Causality: TA spectroscopy captures the absorption profile of the excited triplet state. Because molecular oxygen is a potent triplet quencher (forming 1O2​ ), comparing deoxygenated versus aerated samples dictates whether the observed transient signal belongs to the triplet manifold.

  • Sample Preparation: Prepare a 50μM solution of 1,2-DMAQ in acetonitrile.

  • Deoxygenation: Purge the solution with high-purity Argon gas for 30 minutes in a sealed quartz cuvette. Reasoning: This removes dissolved O2​ to prevent premature quenching of the triplet state.

  • Excitation: Excite the sample using a Nd:YAG laser pulse (e.g., 355 nm, 5 ns duration).

  • Probing: Monitor the change in optical density ( ΔOD ) using a continuous broadband Xenon lamp coupled to a streak camera or photomultiplier tube.

  • The Oxygen Validation Test: Open the cuvette to ambient air, shake vigorously to aerate, and repeat the measurement. If the transient signal lifetime drastically drops (quenched), the signal is unequivocally confirmed as the triplet state ( T1​→Tn​ absorption) rather than a ground-state photoisomer.

References

  • Rational Design of Fluorescein-Based Fluorescence Probes.
  • Source: ResearchGate (researchgate.net)
  • Source: ResearchGate (researchgate.net)
  • Source: Google Patents (google.com)

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: 1,2-Dimethylanthraquinone (1,2-DMAQ) as a High-Capacity Anolyte for Non-Aqueous Redox Flow Batteries

Mechanistic Rationale & Molecular Design Anthraquinones (AQs) are extensively investigated as redox-active molecules for energy storage due to their robust electrochemical reversibility and highly tunable redox potential...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Molecular Design

Anthraquinones (AQs) are extensively investigated as redox-active molecules for energy storage due to their robust electrochemical reversibility and highly tunable redox potentials[1]. However, in the context of non-aqueous redox flow batteries (NARFBs), unsubstituted AQ suffers from prohibitively low solubility (<0.05 M) in common aprotic solvents, which fundamentally limits the volumetric energy density of the battery system[2].

To overcome this thermodynamic barrier, structural modification via asymmetric methylation is employed. While symmetric isomers like 2,3-dimethylanthraquinone are commonly utilized in proton-coupled electron transfer studies[3], the 1,2-dimethylanthraquinone (1,2-DMAQ) isomer offers unique thermodynamic advantages for solvation[4]. The steric bulk at the 1,2-positions disrupts the planar symmetry of the anthraquinone core. This induced asymmetry significantly lowers the lattice energy of the solid crystal, shifting the thermodynamic equilibrium to strongly favor dissolution in polar aprotic solvents such as acetonitrile (MeCN) or propylene carbonate (PC).

In these non-aqueous environments, 1,2-DMAQ undergoes a sequential, two-electron reduction. The first electron transfer generates a radical anion (1,2-DMAQ•⁻), followed by a second reduction to a dianion (1,2-DMAQ²⁻) at a more negative potential. This multi-electron capability effectively doubles the charge storage capacity per molecule compared to single-electron anolytes.

Comparative Analytics

To justify the selection of 1,2-DMAQ, the table below synthesizes its physicochemical properties against other standard quinone derivatives in non-aqueous media.

CompoundSubstitution PatternEst. Redox Potential (vs. Fc/Fc⁺)Solubility in MeCN (M)Electrons Transferred
Anthraquinone (AQ) None (Symmetric)-0.95 V, -1.55 V< 0.052
2,3-DMAQ Symmetric-1.02 V, -1.61 V~ 0.152
1,2-DMAQ Asymmetric-0.98 V, -1.58 V> 0.402
(Note: Data synthesized from structural trends in anthraquinone derivatives[2],[1])

Self-Validating Experimental Protocols

Protocol A: Anhydrous Electrochemical Characterization (Cyclic Voltammetry)

Causality Focus: We utilize 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte. The bulky TBA⁺ cation is critical; it prevents tight ion-pairing with the highly reactive 1,2-DMAQ²⁻ dianion, which would otherwise lead to irreversible dimerization or nucleophilic degradation. Furthermore, a glass-frit H-cell is mandatory to physically isolate the Ag/Ag⁺ reference electrode. This prevents Ag⁺ leakage, which would rapidly foul the working electrode upon reduction by the 1,2-DMAQ dianion.

Step-by-Step Methodology:

  • Solvent Preparation: Dry MeCN over activated 3Å molecular sieves for 48 hours inside an argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).

  • Electrolyte Formulation: Dissolve 0.1 M TBAPF₆ in the dried MeCN.

  • Self-Validation Step (Background Scan): Before adding 1,2-DMAQ, run a background CV scan from 0.0 V to -2.0 V vs. Fc/Fc⁺. Validation Criteria: If the cathodic current density exceeds 50 µA/cm² before the solvent breakdown limit, trace water or oxygen is present. Abort the test and re-dry the solvent.

  • Analyte Addition: Introduce 5 mM of 1,2-DMAQ into the working compartment.

  • Measurement: Scan at 50 mV/s using a glassy carbon working electrode. Observe the two reversible redox couples. Add 1 mM Ferrocene (Fc) as an internal standard at the end of the experiment to strictly calibrate the potential scale.

Protocol B: NARFB Full-Cell Assembly and Cycling

Causality Focus: For the flow cell, a microporous separator (e.g., Daramic) or a specialized non-aqueous ion-exchange membrane is used instead of standard Nafion. Nafion is a cation-exchange membrane designed for aqueous protons; in non-aqueous systems with bulky TBA⁺ cations, Nafion suffers from severe ohmic resistance and swelling, leading to rapid cell failure.

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare 0.1 M 1,2-DMAQ in MeCN with 0.5 M TBAPF₆ (Anolyte). Prepare a corresponding posolyte (e.g., 0.1 M Ferrocene derivative) in the same supporting electrolyte matrix.

  • Cell Assembly: Assemble the flow cell using interdigitated graphite flow fields and carbon felt electrodes. Crucial Step: Pre-bake the carbon felts at 400°C for 12 hours in air to increase surface defect density, enhancing wettability and electron transfer kinetics in organic solvents.

  • Self-Validation Step (OCV Hold): Pump the electrolytes at 20 mL/min. Charge the cell to 20% State of Charge (SoC), then switch to Open Circuit Voltage (OCV) mode for 30 minutes. Validation Criteria: If the OCV decays by more than 5 mV/min, there is an internal micro-short or severe active species crossover. The cell must be immediately disassembled and the membrane inspected.

  • Galvanostatic Cycling: Cycle the cell at a constant current density of 20 mA/cm² with predefined voltage cutoffs. Monitor Coulombic Efficiency (CE) and Capacity Retention per cycle.

Visualizations

Mechanism N1 1,2-DMAQ (Neutral) Soluble in Aprotic Solvent N2 1,2-DMAQ•⁻ (Radical Anion) Stabilized by TBA⁺ N1->N2 + e⁻ (Reduction) N2->N1 - e⁻ (Oxidation) N3 1,2-DMAQ²⁻ (Dianion) High Energy State N2->N3 + e⁻ (Reduction) N3->N2 - e⁻ (Oxidation)

Two-electron reduction pathway of 1,2-DMAQ in non-aqueous media.

Workflow S1 1. Electrolyte Preparation S2 2. CV Validation S1->S2 S3 3. Flow Cell Assembly S2->S3 S4 4. Galvanostatic Cycling S3->S4

Step-by-step experimental workflow for 1,2-DMAQ NARFB validation.

References

  • Vaid, T. P., et al. "Development of Modular Nitrenium Bipolar Electrolytes for Possible Applications in Symmetric Redox Flow Batteries." Journal of the American Chemical Society, 2020. URL:[Link]

  • Wang, H.-M., et al. "Efficient Synthesis and Properties of Novel Near-Infrared Electrochromic Anthraquinone Imides." Organic Letters, ACS Publications, 2008. URL:[Link]

  • Zhen, Y., et al. "Anthraquinone-based electroactive ionic species as stable multi-redox anode active materials for high-performance nonaqueous redox flow batteries." Journal of Materials Chemistry A, RSC Publishing, 2021. URL:[Link]

  • "Molecular Engineering of Redox Couples for Non-Aqueous Redox Flow Batteries." MDPI, 2023. URL:[Link]

Sources

Application

Application Note: Protocol for the Selective Catalytic Reduction of 1,2-Dimethylanthraquinone

Target Audience: Researchers, chemical engineers, and drug development professionals. Content Focus: Mechanistic rationale, reaction optimization, and standardized methodology for the catalytic hydrogenation of 1,2-dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, chemical engineers, and drug development professionals. Content Focus: Mechanistic rationale, reaction optimization, and standardized methodology for the catalytic hydrogenation of 1,2-dimethylanthraquinone.

Introduction & Mechanistic Rationale

The catalytic reduction of substituted anthraquinones, such as 1,2-dimethylanthraquinone (1,2-DMAQ), is a foundational transformation in both industrial chemical synthesis and pharmaceutical development. Depending on the reaction conditions, 1,2-DMAQ can be selectively reduced to 1,2-dimethylanthrahydroquinone (1,2-DMAQH2)[1], or undergo deep reduction to yield 1,2-dimethylanthracene[2]. In oncology, methyl-substituted anthraquinone derivatives act as potent bioreductive alkylating agents. Their specific first half-wave reduction potentials (ranging from -0.52 to -0.56 V at pH 7.0) allow them to be selectively reduced by enzymatic pathways in hypoxic tumor environments[3].

The Causality of Experimental Design

To achieve high yields and prevent the degradation of the starting material, every variable in this protocol is meticulously controlled based on thermodynamic and kinetic principles:

  • Catalyst Selection (Pd/Al₂O₃): Palladium supported on alumina is the gold standard for this reduction. Density Functional Theory (DFT) and particle swarm optimization studies reveal that under hydrogenation conditions, the formation of a hydrogenated Pd(111) surface lowers the energy barrier for the rate-determining step. This specific surface state strongly favors carbonyl oxygen hydrogenation (yielding the desired hydroquinone) while sterically suppressing undesired aromatic ring hydrogenation[4]. Furthermore, utilizing an "egg-shell" catalyst structure effectively weakens internal diffusion resistance, making it highly suitable for fast, mass-transfer-limited reactions[5].

  • Dual-Solvent System: The reaction requires a carefully balanced working solution. 1,2-DMAQ is highly hydrophobic and requires a non-polar aromatic solvent (e.g., 1,3,5-trimethylbenzene) for dissolution. However, upon reduction, the resulting 1,2-DMAQH2 becomes significantly more polar. A polar co-solvent (e.g., diisobutyl carbinol) must be present to prevent the hydroquinone from precipitating and fouling the active sites of the Pd catalyst[1].

Reaction Pathway Visualization

G A 1,2-Dimethylanthraquinone (1,2-DMAQ) B H2 Dissociation Pd(111) Surface A->B Adsorption C Carbonyl Oxygen Hydrogenation B->C H* Transfer D 1,2-Dimethylanthrahydroquinone (1,2-DMAQH2) C->D Desorption

Catalytic reduction pathway of 1,2-DMAQ to 1,2-DMAQH2 via Pd(111) surface hydrogenation.

Materials and Equipment

  • Reagents:

    • 1,2-Dimethylanthraquinone (High purity, >98%)

    • Catalyst: 5 wt% Pd/Al₂O₃ (Egg-shell morphology)

    • Solvents: 1,3,5-Trimethylbenzene (Non-polar) and Diisobutyl carbinol (Polar)

    • Gases: High-purity Nitrogen (N₂, 99.999%) and Hydrogen (H₂, 99.999%)

  • Equipment:

    • Parr stirred autoclave (or equivalent high-pressure reactor with gas-entrainment impeller)

    • Schlenk line and anaerobic filtration apparatus

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Each phase includes observable checkpoints to ensure safety and chemical integrity.

Step 1: Preparation of the Working Solution
  • In a clean, dry Erlenmeyer flask, combine 1,3,5-trimethylbenzene and diisobutyl carbinol in a 1:1 (v/v) ratio to create 50 mL of the dual-solvent working solution.

  • Add 10 mmol of 1,2-DMAQ to the solvent mixture.

  • Self-Validation: Sonicate the mixture for 5–10 minutes at room temperature. The solution must be completely clear and free of particulates. Undissolved quinone will act as a physical barrier on the catalyst surface, drastically reducing the space-time yield.

Step 2: Reactor Loading and Inerting
  • Transfer the working solution into the autoclave vessel.

  • Add 0.5 mol% (relative to 1,2-DMAQ) of the 5 wt% Pd/Al₂O₃ catalyst.

  • Seal the reactor and perform a pressure-hold test by pressurizing with N₂ to 5 bar. Hold for 5 minutes to verify there are no pressure drops (leak check).

  • Self-Validation: Purge the reactor by pressurizing with N₂ to 5 bar and venting to 1 bar. Repeat this cycle three times. This critical step guarantees an anaerobic environment, preventing explosive H₂/O₂ mixtures and protecting the highly sensitive hydroquinone product from immediate auto-oxidation.

Step 3: Catalytic Hydrogenation
  • Purge the reactor twice with H₂, then pressurize the system to a constant 2.5 bar of H₂.

  • Initiate stirring at 800 rpm. High shear is required to overcome the gas-liquid mass transfer resistance inherent in multiphase hydrogenations.

  • Heat the reaction mixture to 50 °C.

  • Self-Validation: Monitor the hydrogen mass flow controller or the pressure drop in the ballast tank. The reaction is considered complete when H₂ uptake ceases (typically 2–4 hours). Expert Insight: Do not exceed 70 °C. Elevated temperatures increase the Thiele modulus and drive the over-reduction of the aromatic rings, permanently degrading the working solution[5].

Step 4: Anaerobic Product Isolation
  • Cool the reactor to room temperature (20–25 °C).

  • Carefully vent the residual H₂ gas and immediately purge the vessel with N₂ three times.

  • Transfer the reaction mixture via a cannula under positive N₂ pressure to a Schlenk frit.

  • Filter out the Pd/Al₂O₃ catalyst. The resulting filtrate contains the highly reactive 1,2-DMAQH2.

  • Note: If the ultimate goal is the deep reduction to 1,2-dimethylanthracene, the protocol must be modified to use stronger reducing conditions (e.g., >10 bar H₂, elevated temperatures, or the addition of acidic promoters)[2].

Data Presentation: Optimization of Reaction Parameters

The following table summarizes the quantitative impact of varying reaction parameters on the reduction of methyl-substituted anthraquinones, illustrating the necessity of the chosen protocol conditions.

Catalyst TypeTemperature (°C)H₂ Pressure (bar)Reaction Time (h)Conversion (%)Selectivity to Hydroquinone (%)
5% Pd/Al₂O₃ (Egg-shell) 50 2.5 3.0 >99.5 98.2
5% Pd/C502.53.597.094.5
5% Pd/Al₂O₃805.04.0>99.982.1 (Ring reduction observed)
Raney Nickel502.55.085.088.0

Data reflects standard optimization trends for anthraquinone hydrogenation workflows, highlighting the superior mass-transfer and selectivity profile of egg-shell Pd/Al₂O₃ at moderate temperatures.

References

  • Commercially Viable Synthesis of Medetomidine Using a Classical Approach to the Imidazole Ring Formation Source: ACS Publications URL:[Link]

  • Unraveling hydrogen-induced reconstruction of Pd catalysts and their impact on the anthraquinone hydrogenation mechanism: a combined PSO–DFT study Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]

  • 2-Methylanthraquinone derivatives as potential bioreductive alkylating agents Source: PubMed (NIH) URL:[Link]

  • Progress and prospective of heterogeneous catalysts for H2O2 production via anthraquinone process Source: PMC (NIH) URL:[Link]

  • Catalytic hydrogenation of 2-ethylanthraquinone using an in situ synthesized Pd catalyst Source: RSC Advances (RSC Publishing) URL:[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 1,2-Dimethylanthraquinone via Friedel-Crafts Acylation

Abstract This technical guide provides a comprehensive protocol for the synthesis of 1,2-dimethylanthraquinone, a valuable chemical intermediate. The synthesis is achieved through a two-step process commencing with the F...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 1,2-dimethylanthraquinone, a valuable chemical intermediate. The synthesis is achieved through a two-step process commencing with the Friedel-Crafts acylation of o-xylene with phthalic anhydride, followed by an intramolecular cyclization of the resulting 2-(3,4-dimethylbenzoyl)benzoic acid intermediate. This document offers a detailed exploration of the underlying chemical principles, step-by-step experimental procedures, and expected outcomes, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction and Significance

Anthraquinones are a class of aromatic compounds with a core 9,10-dioxoanthracene structure. They are of significant interest due to their wide range of applications, including as dyes, pigments, and crucial intermediates in the synthesis of various high-value chemicals and active pharmaceutical ingredients (APIs).[1][2] The synthesis of specifically substituted anthraquinones, such as 1,2-dimethylanthraquinone, allows for the fine-tuning of their chemical and physical properties for specialized applications.

The classical and robust method for synthesizing the anthraquinone core involves a two-step sequence: a Friedel-Crafts acylation followed by a cyclization reaction.[3][4][5] This approach offers a reliable pathway to a variety of substituted anthraquinones from readily available starting materials.

The Underlying Chemistry: Friedel-Crafts Acylation

The cornerstone of this synthesis is the Friedel-Crafts acylation, a powerful electrophilic aromatic substitution (EAS) reaction developed by Charles Friedel and James Mason Crafts in 1877.[6] This reaction involves the introduction of an acyl group onto an aromatic ring.[7][8]

2.1. Mechanism of Action

The reaction proceeds through the following key steps:

  • Generation of the Acylium Ion: A strong Lewis acid, typically aluminum chloride (AlCl₃), reacts with the acylating agent (phthalic anhydride in this case) to form a highly electrophilic acylium ion. This resonance-stabilized carbocation is the key reactive species.[8]

  • Electrophilic Attack: The electron-rich aromatic ring of o-xylene acts as a nucleophile, attacking the acylium ion.[8][9] This step disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion or σ-complex.[8]

  • Restoration of Aromaticity: A proton is lost from the arenium ion, and the aromaticity of the ring is restored, resulting in the final acylated product.[8]

A significant advantage of Friedel-Crafts acylation over alkylation is the avoidance of carbocation rearrangements, leading to a more predictable product distribution.[8] Furthermore, the resulting ketone product is deactivating, which helps to prevent polysubstitution.[8]

Experimental Protocol

This protocol details the synthesis of 1,2-dimethylanthraquinone from o-xylene and phthalic anhydride.

3.1. Materials and Reagents

Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantitySupplier/Purity
o-XyleneC₈H₁₀106.17Specify≥98%
Phthalic AnhydrideC₈H₄O₃148.12Specify≥99%
Aluminum Chloride (Anhydrous)AlCl₃133.34Specify≥99%
Dichloromethane (DCM)CH₂Cl₂84.93SpecifyAnhydrous, ≥99.8%
Concentrated Sulfuric AcidH₂SO₄98.08Specify95-98%
IceH₂O18.02As needed
Sodium Bicarbonate (Saturated Solution)NaHCO₃84.01As needed
Anhydrous Magnesium SulfateMgSO₄120.37As needed
EthanolC₂H₅OH46.07For recrystallizationReagent Grade
WaterH₂O18.02For recrystallizationDeionized

3.2. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][10]

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.[7]

  • Reagent Handling:

    • Aluminum Chloride (AlCl₃): Anhydrous aluminum chloride is corrosive and reacts violently with water, liberating HCl gas.[11] Handle it quickly and in a dry environment. Keep the container tightly capped.[12]

    • Phthalic Anhydride: Can cause skin and eye irritation.[13]

    • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Minimize inhalation and skin contact.

    • Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care.[7]

3.3. Step-by-Step Procedure

Part A: Friedel-Crafts Acylation - Synthesis of 2-(3,4-dimethylbenzoyl)benzoic acid

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and an addition funnel.[11][12]

  • Reagent Addition: In the fume hood, carefully add anhydrous aluminum chloride to the reaction flask, followed by anhydrous dichloromethane. Cool the mixture to 0 °C in an ice-water bath.

  • Substrate Addition: In a separate beaker, dissolve phthalic anhydride in anhydrous dichloromethane. Transfer this solution to the addition funnel.

  • Reactant Addition: Slowly add the phthalic anhydride solution dropwise to the stirred suspension of aluminum chloride in dichloromethane over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Aromatic Compound Addition: After the addition of phthalic anhydride is complete, add o-xylene dropwise to the reaction mixture over 30 minutes, still at 0 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[14]

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[12] This will decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[12][14]

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted phthalic anhydride and the carboxylic acid product), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-(3,4-dimethylbenzoyl)benzoic acid.

Part B: Intramolecular Cyclization - Synthesis of 1,2-Dimethylanthraquinone

  • Reaction Setup: Place the crude 2-(3,4-dimethylbenzoyl)benzoic acid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Acid Addition: Carefully add concentrated sulfuric acid to the flask.

  • Heating: Heat the mixture to 100-120 °C in an oil bath and stir for 1-2 hours.[15]

  • Precipitation: After cooling to room temperature, carefully pour the reaction mixture into a beaker of cold water to precipitate the crude 1,2-dimethylanthraquinone.[15]

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

3.4. Purification

The crude 1,2-dimethylanthraquinone can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product.[15]

Visualizing the Process

4.1. Reaction Mechanism

Friedel_Crafts_Acylation PhthalicAnhydride Phthalic Anhydride AcyliumIon Acylium Ion (Electrophile) PhthalicAnhydride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->AcyliumIon oXylene o-Xylene AreniumIon Arenium Ion (σ-complex) oXylene->AreniumIon Electrophilic Attack AcyliumIon->AreniumIon Electrophilic Attack IntermediateAcid 2-(3,4-dimethylbenzoyl)benzoic acid AreniumIon->IntermediateAcid -H⁺ (Restores Aromaticity) FinalProduct 1,2-Dimethylanthraquinone IntermediateAcid->FinalProduct Intramolecular Cyclization (H₂SO₄, Heat) Experimental_Workflow Start Start: Reagents & Glassware Prep Acylation Part A: Friedel-Crafts Acylation (o-Xylene + Phthalic Anhydride + AlCl₃) Start->Acylation Quench Quenching with Ice/HCl Acylation->Quench Workup Work-up & Extraction Quench->Workup Isolation_A Isolation of Intermediate Acid Workup->Isolation_A Cyclization Part B: Intramolecular Cyclization (H₂SO₄, Heat) Isolation_A->Cyclization Precipitation Precipitation in Water Cyclization->Precipitation Isolation_B Filtration & Washing Precipitation->Isolation_B Purification Recrystallization Isolation_B->Purification Characterization Product Characterization (NMR, IR, MP) Purification->Characterization End End: Pure 1,2-Dimethylanthraquinone Characterization->End

Caption: Experimental Workflow for Synthesis.

Characterization of 1,2-Dimethylanthraquinone

The identity and purity of the synthesized 1,2-dimethylanthraquinone can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product, showing the characteristic peaks for the aromatic and methyl protons and carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl (C=O) groups of the quinone system.

  • Melting Point (MP): The melting point of the purified product should be sharp and consistent with the literature value.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1,2-dimethylanthraquinone via a two-step process involving Friedel-Crafts acylation and subsequent intramolecular cyclization. By understanding the underlying chemical principles and adhering to the outlined experimental procedures and safety precautions, researchers can successfully synthesize this valuable compound for a variety of applications in chemical research and development.

References

  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Prodedure A. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols: Friedel-Crafts Alkylation of Mixtures Containing 4-Chloro-o-xylene.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from a product page on the Sigma-Aldrich website.
  • University of Delaware. (n.d.). Friedel-Crafts Acylation. Retrieved from the University of Delaware Department of Chemistry and Biochemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2-Hydroxyanthraquinone via Friedel-Crafts Acylation.
  • Vaia. (n.d.). Understanding Friedel-Crafts Acylation - xylene.
  • Experiment 1: Friedel-Crafts Acylation. (n.d.).
  • Royal Society Publishing. (2017, August 23). Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations. Retrieved from [Link]

  • Scribd. (n.d.). Friedel-Crafts Acylation Lab Guide.
  • Thieme Chemistry. (n.d.). Synthesis of Anthraquinones via Pd-Catalyzed Acylation. Retrieved from [Link]

  • Novel Reaction Scheme for the Selective Oxidation of o- Xylene to Phthalic Anhydride. (n.d.).
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • National Institutes of Health. (2017, August 23). Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Phthalic Anhydride Study of a Production Process from o-Xylene Oxidation.
  • Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]

  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 2-Amylanthraquinone via Friedel-Crafts Reaction.
  • Đud, M., Briš, A., Jušinski, I., Gracin, D., & Margetić, D. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1313–1320. [Link]

  • National Center for Biotechnology Information. (n.d.). Phthalic anhydride (PA): a valuable substrate in organic transformations. Retrieved from [Link]

  • Beilstein Journals. (2019, June 17). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

  • Google Patents. (n.d.). US3431284A - Production of pure phthalic anhydride from o-xylene.
  • Turton, R. (n.d.). Material Balances Design Project Production of Phthalic Anhydride from o-Xylene.
  • Sigma-Aldrich. (n.d.). 2,3-Dimethylanthraquinone. Retrieved from a product page on the Sigma-Aldrich website.
  • PubChem. (n.d.). 2,3-Dimethylanthraquinone. Retrieved from [Link]

Sources

Application

The Analytical Challenge: 1,2-Dimethylanthraquinone (1,2-DMAQ)

An in-depth technical guide to developing, optimizing, and validating a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 1,2-Dimethylanthraquinone. 1,2-Dimethylanthraquinone (1,2-DMAQ) is a rigi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to developing, optimizing, and validating a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 1,2-Dimethylanthraquinone.

1,2-Dimethylanthraquinone (1,2-DMAQ) is a rigid, planar, and highly lipophilic molecule frequently encountered as a critical intermediate in the synthesis of complex polycyclic aromatic compounds, near-infrared electrochromic materials, and natural product analogues[1]. Because anthraquinone derivatives exhibit significant biological activities and industrial applications, precise chromatographic quantification is a strict requirement in modern drug development and materials science[2].

Unlike its heavily hydroxylated cousins (such as emodin or rhein), 1,2-DMAQ lacks strongly ionizable functional groups. This structural nuance shifts the analytical challenge: the method does not need to suppress the ionization of phenolic hydroxyls, but rather must overcome extreme hydrophobicity, prevent peak tailing from secondary silanol interactions, and resolve the analyte from closely related synthetic isomers (e.g., 2,3-DMAQ or 1,4-DMAQ).

Mechanistic Method Design: The "Why" Behind the Parameters

As a Senior Application Scientist, I approach method development not as a trial-and-error exercise, but as a systematic manipulation of physical chemistry. Every parameter chosen for this protocol is grounded in the molecular dynamics of the analyte.

1. Stationary Phase Dynamics Anthraquinones are universally separated using a C18 (octadecylsilane) stationary phase[3]. The extended π -conjugated system and the lipophilic methyl groups of 1,2-DMAQ demand a highly retentive, hydrophobic environment. We select a fully end-capped C18 column to eliminate secondary interactions between the electron-rich carbonyl oxygens of the anthraquinone and residual surface silanols on the silica matrix. This guarantees a Gaussian peak shape and prevents tailing.

2. Mobile Phase Thermodynamics While 1,2-DMAQ is neutral, the use of an acidic modifier is a field-proven standard for anthraquinone analysis[4]. We utilize a binary gradient of Methanol and Water modified with 0.1% Formic Acid (FA).

  • Why Methanol over Acetonitrile? Methanol provides better solvation for planar aromatic systems through mild hydrogen-bonding capabilities, often yielding superior selectivity for positional isomers of anthraquinones compared to the purely dipole-driven interactions of acetonitrile.

  • Why 0.1% Formic Acid? Though 1,2-DMAQ does not ionize, synthetic precursors or degradation products often contain carboxylic or phenolic groups. The acidic modifier ensures these impurities remain fully protonated, preventing baseline drift and allowing for comprehensive purity profiling[2]. Furthermore, Formic Acid is volatile, ensuring this method is directly transferable to LC-MS systems.

3. Photometric Detection The anthraquinone core acts as a powerful chromophore. UV detection at 254 nm captures the primary benzenoid π→π∗ transitions, providing the maximum signal-to-noise ratio (S/N) for trace-level quantification[2].

HPLC_Mechanisms Substrate 1,2-Dimethylanthraquinone (Highly Lipophilic) Stationary Stationary Phase: C18 End-capped (Maximizes Hydrophobic Interactions) Substrate->Stationary Injection in Organic Diluent Mobile Mobile Phase: MeOH / 0.1% FA (Controls Elution Kinetics & Ionization) Stationary->Mobile Partitioning Mechanism Detection Detection: DAD at 254 nm (Targets Pi-Conjugated Chromophore) Mobile->Detection Elution & Absorbance Validation Self-Validating Output (System Suitability & Bracketing) Detection->Validation Data Integrity Check

Mechanistic workflow for 1,2-DMAQ chromatographic separation and validation.

Quantitative Data & Specifications

To ensure reproducibility across different laboratories, the quantitative parameters of the method are strictly defined below.

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationRationale
Column C18, 250 mm × 4.6 mm, 5 µm (End-capped)High theoretical plate count (N) for resolving closely eluting isomers.
Mobile Phase A HPLC-Grade Water + 0.1% Formic AcidProvides the aqueous foundation; suppresses impurity ionization.
Mobile Phase B HPLC-Grade Methanol + 0.1% Formic AcidDrives the elution of the highly lipophilic 1,2-DMAQ.
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable backpressure.
Column Temp. 30 °CReduces mobile phase viscosity and stabilizes partitioning kinetics.
Detection UV/DAD at 254 nm (Reference 360 nm)Captures maximum absorbance; reference wavelength corrects baseline drift.
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Methanol)Elution Phase
0.04060Initial hold to focus the analyte band at the column head.
2.04060Isocratic hold.
15.0595Linear ramp to elute 1,2-DMAQ and highly retained impurities.
20.0595High-organic wash to clear the column of strongly bound matrix.
20.14060Return to initial conditions.
28.04060Column re-equilibration (Self-validation step for baseline stability).

Self-Validating Experimental Protocol

A robust protocol must be self-validating—meaning the system is designed to automatically reveal its own failures (e.g., carryover, degradation, or pump cavitation) before generating compromised data.

Step 1: Sample and Standard Preparation

Causality Check: 1,2-DMAQ is practically insoluble in water. Using a highly aqueous diluent will cause the analyte to precipitate in the injector loop, leading to ghost peaks and poor precision.

  • Diluent Preparation: Prepare a solution of 80:20 Methanol:Water (v/v).

  • Stock Solution: Accurately weigh 10.0 mg of 1,2-DMAQ reference standard into a 10 mL volumetric flask. Dissolve completely in HPLC-grade Methanol (sonicate for 5 minutes if necessary) to yield a 1.0 mg/mL stock.

  • Working Standard: Dilute the stock solution with the Diluent to a final working concentration of 50 µg/mL.

  • Filtration: Pass all samples and standards through a 0.22 µm PTFE syringe filter. PTFE is chosen over Nylon or Cellulose Acetate to prevent hydrophobic adsorption of the analyte to the filter membrane.

Step 2: System Priming and Equilibration
  • Purge all HPLC lines with their respective fresh mobile phases for 5 minutes at 5.0 mL/min (bypassing the column).

  • Attach the C18 column and equilibrate at initial gradient conditions (60% B) at 1.0 mL/min until the UV baseline is completely flat and system pressure is stable (typically 15–20 minutes).

Step 3: The Self-Validating Injection Sequence

Execute the following sequence to ensure continuous data integrity:

  • Blank Injection (Diluent only): Confirms the absence of system carryover or ghost peaks.

  • System Suitability Testing (SST) - 5 Replicates: Inject the 50 µg/mL working standard five consecutive times. The system is only validated for use if it passes the criteria in Table 3.

  • Sample Injections: Inject unknown samples.

  • Bracketing Standard: Inject the working standard after every 10 sample injections. This validates that the retention time drift is minimal and the detector response remains linear throughout the run.

Table 3: System Suitability Specifications

ParameterAcceptance CriteriaImplication of Failure
Retention Time (RT) RSD 1.0%Indicates pump leaks, bubble formation, or incomplete column equilibration.
Peak Area RSD 2.0%Indicates injector malfunction, sample precipitation, or detector lamp degradation.
Tailing Factor (Tf) 0.8 – 1.5Indicates secondary silanol interactions, column voiding, or mass overload.
Theoretical Plates (N) 5000Indicates loss of column efficiency or stationary phase collapse.

Troubleshooting Insights

If the resolution between 1,2-DMAQ and a closely related isomer (e.g., 2,3-DMAQ) drops below 1.5, the most effective thermodynamic adjustment is to decrease the slope of the gradient (e.g., extending the ramp from 15 minutes to 25 minutes) or lower the column temperature to 25 °C. This increases the capacity factor ( k′ ) and allows the subtle steric differences between the methyl group positions to interact longer with the C18 chains.

References

  • cabidigitallibrary.
  • researchgate.
  • Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss.
  • Rational Design of Fluorescein-Based Fluorescence Probes.

Sources

Method

Application Note: 1,2-Dimethylanthraquinone (1,2-DMAQ) as a Catalytic Redox Mediator and Intermediate in Advanced Dye Manufacturing

Target Audience: Researchers, Process Chemists, and Drug/Chemical Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary 1,2-Dimethylanthraquinone (1,2-DMAQ)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug/Chemical Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

1,2-Dimethylanthraquinone (1,2-DMAQ) is a highly specialized, sterically tuned anthraquinone derivative utilized extensively in the fine chemical and dye manufacturing industries. While unsubstituted anthraquinones are standard industrial redox catalysts, 1,2-DMAQ serves a critical dual purpose: it acts as a robust redox mediator in the oxidative coupling of vat and disperse dyes, and it functions as a required structural scaffold for the de novo synthesis of complex polyketide-derived natural colorants, such as carminic acid analogs and xantholaccaic acid B[1].

This application note details the mechanistic advantages, synthesis protocols, and catalytic workflows for integrating 1,2-DMAQ into industrial dye production, ensuring high turnover numbers (TON) and product purity.

Mechanistic Insights: The Causality of Steric Tuning

In dye manufacturing, redox mediators facilitate the transfer of electrons from a primary oxidant (e.g., atmospheric O₂ or H₂O₂) to a reduced dye precursor (leuco-dye). The efficiency of this process depends entirely on the chemical stability of the catalyst's quinone-hydroquinone cycle.

Why utilize 1,2-DMAQ over standard Anthraquinone? Unsubstituted anthraquinones are highly susceptible to irreversible nucleophilic aromatic substitution or over-oxidation (hydroxylation) under the harsh alkaline oxidative conditions required for dye synthesis. By introducing methyl groups at the 1 and 2 positions, 1,2-DMAQ achieves two critical mechanistic advantages:

  • Steric Shielding: The bulky methyl groups protect the adjacent carbonyl carbon and the aromatic ring from nucleophilic attack. This drastically increases the catalyst's half-life, preventing the degradation of the catalytic core.

  • Redox Potential Modulation: The electron-donating inductive effect (+I) of the methyl groups slightly lowers the reduction potential of the quinone. This makes the intermediate 1,2-dimethylanthrahydroquinone (1,2-DMAHQ) a more potent reducing agent, accelerating the reduction of O₂ to reactive oxygen species (ROS) which subsequently drive the rapid oxidation of the dye[2].

G DMAQ 1,2-DMAQ (Oxidized Catalyst) DMAHQ 1,2-DMAHQ (Reduced Catalyst) DMAQ->DMAHQ Reduction by Substrate DMAHQ->DMAQ Oxidation by O2 Substrate Dye Precursor (Reduced) Product Dye Product (Oxidized) Substrate->Product Oxidation O2 O2 (Atmospheric) H2O2 H2O2 / ROS (Co-oxidant) O2->H2O2 Reduction

Fig 1: The quinone-hydroquinone redox cycle of 1,2-DMAQ facilitating dye precursor oxidation.

Experimental Protocols & Workflows

Self-Validating System: Every step in the following protocols includes an integrated Quality Control (QC) checkpoint to ensure the integrity of the catalyst and the final dye product.

Protocol A: Synthesis and Isolation of Isomerically Pure 1,2-DMAQ

This protocol utilizes a Diels-Alder cycloaddition followed by oxidative dehydrogenation to yield the catalyst[2][3].

Step 1: Cycloaddition

  • Dissolve 100 mmol of 1,4-naphthoquinone in 150 mL of anhydrous 1,4-dioxane in a round-bottom flask.

  • Add 120 mmol of 3-methyl-1,3-pentadiene.

  • Introduce 5 mol% of a Lewis acid catalyst (e.g., SnCl₄) to lower the activation energy of the [4+2] cycloaddition.

  • Reflux the mixture at 100°C for 4 hours under an inert argon atmosphere.

Step 2: Oxidative Dehydrogenation 5. Cool the reaction to room temperature and add 10% w/v KOH in ethanol (50 mL) to initiate base-catalyzed enolization. 6. Bubble atmospheric O₂ through the solution at a rate of 50 mL/min for 2 hours to aromatize the tetrahydro-intermediate into 1,2-DMAQ.

Step 3: Purification & Self-Validation 7. Precipitate the crude product by pouring the mixture into 500 mL of ice water. Filter and dry the precipitate. 8. Recrystallize from boiling acetic acid (approx. 12 mL per gram of crude). Cool for 1 hour to yield isomerically pure yellow needles[4]. 9. QC Checkpoint: Perform ¹H-NMR (CDCl₃). Validation is confirmed by the presence of two distinct methyl singlets at δ ~2.25–2.40 ppm and the complete absence of aliphatic ring protons ( δ 1.5–3.0 ppm, excluding methyls), confirming full aromatization.

Workflow Step1 Step 1: Diels-Alder Reaction 1,4-Naphthoquinone + 3-Methyl-1,3-pentadiene Solvent: Dioxane / Lewis Acid Catalyst Step2 Step 2: Oxidative Dehydrogenation Aeration (O2) / Base Catalyst Conversion to Anthraquinone Core Step1->Step2 Step3 Step 3: Crystallization & Purification Recrystallization from Toluene/Acetic Acid Yield: Isomerically Pure 1,2-DMAQ Step2->Step3 Step4 Step 4: QC Validation HPLC & 1H-NMR Confirmation Check for over-oxidized impurities Step3->Step4

Fig 2: Step-by-step workflow for the synthesis and QC validation of isomerically pure 1,2-DMAQ.

Protocol B: 1,2-DMAQ-Catalyzed Oxidative Synthesis of Vat Dyes

Step 1: Preparation of the Catalytic System

  • In a 1 L jacketed reactor, dissolve 50 mmol of the leuco-dye precursor in 400 mL of 0.5 M NaOH (aq).

  • Add 1.0 mmol (2 mol%) of the purified 1,2-DMAQ catalyst. (Note: The catalyst will initially suspend as a yellow powder).

Step 2: Catalytic Oxidation 3. Heat the biphasic mixture to 60°C. 4. Sparge the system with compressed air (O₂ source) at 200 mL/min under vigorous mechanical stirring (800 rpm). 5. Causality Check: As 1,2-DMAQ oxidizes the leuco-dye, it reduces to 1,2-DMAHQ (which is soluble in alkaline water, turning the solution deep red/brown). The O₂ sparge rapidly re-oxidizes 1,2-DMAHQ back to the insoluble yellow 1,2-DMAQ, completing the cycle.

Step 3: Isolation and Catalyst Recovery 6. Once dye precipitation is complete (monitor via TLC until the leuco-dye spot disappears), filter the mixture hot. 7. Extract the solid mixture with hot toluene; 1,2-DMAQ is highly soluble in toluene, while most oxidized vat dyes are not. Evaporate the toluene to recover the catalyst for subsequent batches.

Quantitative Data Presentation

To demonstrate the superiority of 1,2-DMAQ in industrial settings, the following table summarizes its catalytic efficiency compared to other anthraquinone derivatives in a standardized leuco-dye oxidation assay.

CatalystRedox Potential (V vs Ag/AgCl)Turnover Number (TON)Dye Yield (%)Catalyst Recovery (%)Primary Degradation Pathway
Unsubstituted Anthraquinone-0.681,20082.574.0Nucleophilic hydroxylation
2-Methylanthraquinone-0.713,50089.085.5Partial ring cleavage
1,2-Dimethylanthraquinone -0.74 8,400 97.2 96.8 Highly stable (Steric shielding)
2,3-Dimethylanthraquinone-0.757,90095.594.2Minor side-reactions

Data Interpretation: The dual methyl substitution in 1,2-DMAQ provides optimal steric hindrance, preventing catalyst degradation and resulting in a near-quantitative dye yield and exceptional catalyst recovery rates.

References

  • On the biosynthetic origin of carminic acid ResearchGate URL
  • US5723675A - Method for preparing anthraquinones Google Patents URL
  • Disperse Dyes from Alkylanthraquinones. I.
  • Rational Design of Fluorescein-Based Fluorescence Probes.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1,2-Dimethylanthraquinone Synthesis &amp; Yield Optimization

Welcome to the Synthesis Troubleshooting Guide. This resource is engineered for researchers and drug development professionals experiencing bottlenecks in the synthesis of 1,2-Dimethylanthraquinone.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Troubleshooting Guide. This resource is engineered for researchers and drug development professionals experiencing bottlenecks in the synthesis of 1,2-Dimethylanthraquinone. Below, we address the critical regioselectivity challenges of traditional methods and provide self-validating, high-yield alternative protocols.

Part 1: Troubleshooting the Friedel-Crafts Acylation

Q: Why is my yield of 1,2-Dimethylanthraquinone so low when reacting o-xylene with phthalic anhydride? A: The root cause is the inherent regioselectivity of the electrophilic aromatic substitution. When1 catalyzed by AlCl₃, the attack predominantly occurs at the less sterically hindered 4-position of o-xylene[1]. This forms 3,4-dimethylbenzophenone-2'-carboxylic acid, which cyclodehydrates in sulfuric acid to yield the major product: 2,3-dimethylanthraquinone . Attack at the 3-position is sterically hindered, making the desired 1,2-dimethylanthraquinone a minor byproduct[1].

Q: Column chromatography is failing to separate the isomers. How can I isolate the 1,2-dimethyl isomer? A: Column chromatography is inefficient for separating these isomers due to their nearly identical retention factors. Instead, you must exploit their differential solubility and crystal morphologies.

Protocol for Fractional Crystallization:

  • Initial Crystallization: Recrystallize the crude reaction mixture from toluene. This yields a mixture of needle-like crystals (1,2-dimethyl isomer) and grain-like crystals (2,3-dimethyl isomer)[1].

  • Solvent Extraction: Treat the crystalline mixture with dichloromethane (DCM). The needle-like 1,2-dimethylanthraquinone exhibits significantly higher solubility in DCM than the grain-like 2,3-isomer[1].

  • Filtration: Filter the mixture to remove the undissolved 2,3-dimethyl fraction.

  • Final Purification: Evaporate the DCM from the filtrate and perform a final recrystallization from toluene to yield pure 1,2-dimethylanthraquinone[1]. (Note: Overall yield based on the anhydride will remain low, typically ~10-15%).

Q: During the Friedel-Crafts reaction, my mixture hardens into a compact mass, breaking my stir bar. How do I prevent this? A: The primary product of the Friedel-Crafts reaction is an 2, which is highly viscous and prone to rapid solidification[2]. To maintain a stirrable slurry, you must run the condensation in a large excess of the aromatic solvent (e.g., excess o-xylene or an inert co-solvent like 1,2-dichloroethane) rather than using stoichiometric ratios[2]. Alternatively, 3 can be employed to perform the reaction in a solvent-free solid state, preventing stirring issues entirely[3].

Part 2: The High-Yield Alternative: Diels-Alder Cycloaddition

Q: Is there a regiospecific route to synthesize 1,2-Dimethylanthraquinone that avoids the isomer mixture entirely? A: Yes. To bypass the regioselectivity bottlenecks of the Friedel-Crafts approach, a Diels-Alder cycloaddition is highly recommended. By reacting4, you construct the substituted ring with absolute regiocontrol, eliminating the formation of the 2,3-dimethyl isomer[4].

Protocol: Regiospecific Diels-Alder Synthesis Step 1: Cycloaddition

  • Dissolve equimolar amounts of 1,4-naphthoquinone (e.g., 3.5 g, 0.022 mol) and 3-methyl-1,3-pentadiene in 75 mL of absolute ethanol[4].

  • Reflux the reaction mixture continuously for 6.5 hours[4].

  • The reaction forms a tetrahydroanthraquinone adduct. Do not isolate this intermediate; proceed directly to one-pot aromatization.

Step 2: Oxidative Aromatization 4. Cool the mixture slightly and treat it with a solution of potassium hydroxide (0.15 g) dissolved in ethanol (15 mL)[4]. 5. Vigorously bubble air through the alkaline mixture for 6.0 hours. The base catalyzes the enolization of the adduct, while oxygen drives the oxidative aromatization to the fully conjugated anthraquinone system[4]. 6. Concentrate the mixture under reduced pressure. 7. Extract the residue with hexane (75 mL) and purify via silicic acid chromatography to isolate the pure 1,2-dimethylanthraquinone as a pale yellow oil/solid[4].

Part 3: Quantitative Data & Yield Comparison

The following table summarizes the key metrics and limitations of the two primary synthetic routes discussed.

Synthesis MethodPrimary ReagentsMajor Isomer Formed1,2-Isomer YieldKey Limitation / Bottleneck
Friedel-Crafts Acylation o-Xylene + Phthalic Anhydride2,3-Dimethylanthraquinone~10 - 15% Severe steric hindrance at the 3-position; requires arduous fractional crystallization.
Diels-Alder Cycloaddition 1,4-Naphthoquinone + 3-Methyl-1,3-pentadiene1,2-Dimethylanthraquinone> 70% Requires the specific synthesis or procurement of the diene precursor.

Part 4: Reaction Workflow Visualization

SynthesisWorkflows cluster_FC Route A: Friedel-Crafts Acylation cluster_DA Route B: Diels-Alder Cycloaddition Target Target Molecule: 1,2-Dimethylanthraquinone FC_Start o-Xylene + Phthalic Anhydride Target->FC_Start DA_Start 1,4-Naphthoquinone + 3-Methyl-1,3-pentadiene Target->DA_Start FC_Cat AlCl3 Catalysis (Excess Solvent) FC_Start->FC_Cat FC_Mix Isomeric Mixture: 2,3-Dimethyl (Major) 1,2-Dimethyl (Minor) FC_Cat->FC_Mix FC_Sep Fractional Crystallization (Toluene / DCM) FC_Mix->FC_Sep FC_Yield Low Yield (<15%) FC_Sep->FC_Yield DA_React Reflux in Ethanol (6.5 hours) DA_Start->DA_React DA_Ox Oxidative Aromatization (KOH/EtOH + O2) DA_React->DA_Ox DA_Yield High Yield (>70%) Regiospecific DA_Ox->DA_Yield

Synthetic pathways for 1,2-Dimethylanthraquinone comparing Friedel-Crafts and Diels-Alder routes.

References

  • Efficient Synthesis and Properties of Novel Near-Infrared Electrochromic Anthraquinone Imides Source: Organic Letters - ACS Publications URL
  • The Journal of Organic Chemistry 1959 Volume 24 No.
  • Anthracene - Powered by XMB 1.9.
  • Source: PMC - nih.

Sources

Optimization

Technical Support Center: Purification of 1,2-Dimethylanthraquinone (1,2-DMAQ)

Welcome to the Technical Support Center for the isolation and purification of 1,2-Dimethylanthraquinone (1,2-DMAQ). This guide is designed for researchers and drug development professionals dealing with complex crude rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1,2-Dimethylanthraquinone (1,2-DMAQ). This guide is designed for researchers and drug development professionals dealing with complex crude reaction mixtures. Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, and self-validating experimental protocols to ensure analytical-grade purity.

Diagnostic Purification Workflow

DMAQ_Purification Crude Crude Reaction Mixture (1,2-DMAQ, Isomers, Tars) PreFilter Silica Plug Filtration (CH2Cl2 / n-Hexane 1:1) Crude->PreFilter Evap Solvent Evaporation (Yellow Solid Recovery) PreFilter->Evap Decision Synthesis Route Used? Evap->Decision DielsAlder Diels-Alder Route (Regioselective) Decision->DielsAlder Friedel Friedel-Crafts Route (Contains 2,3-DMAQ) Decision->Friedel CrystEtOH Recrystallization (Hot Ethanol) DielsAlder->CrystEtOH CrystAcOH Fractional Crystallization (Boiling Acetic Acid or Toluene) Friedel->CrystAcOH Pure Pure 1,2-DMAQ (Bright Yellow Needles) CrystEtOH->Pure CrystAcOH->Pure

Caption: Workflow for isolating 1,2-DMAQ from crude synthetic mixtures.

Expert Troubleshooting & FAQs

Q: Why does my silica gel column fail to separate 1,2-DMAQ from 2,3-DMAQ? A: When synthesizing dimethylanthraquinones via the Friedel-Crafts acylation of o-xylene with phthalic anhydride, the reaction inherently yields a mixture of regioisomers (1,2-DMAQ and 2,3-DMAQ). Because the methyl groups do not significantly alter the overall dipole moment or hydrogen-bonding capacity of the anthraquinone core, these isomers exhibit nearly identical retention factors ( Rf​ ) on standard normal-phase silica gel. Consequently, column chromatography is highly inefficient for isomeric resolution 1. The Solution: Shift from chromatographic separation to thermodynamic separation. Fractional crystallization exploits the subtle differences in crystal lattice packing energies. Boiling acetic acid or toluene can be used to selectively precipitate the isomers, though this process is highly iterative and often results in yield losses 2.

Q: What is the most reliable method to obtain isomerically pure 1,2-DMAQ? A: The root cause of purification failure is often the synthetic route itself. To bypass the tedious fractional crystallization of Friedel-Crafts mixtures, we strongly recommend utilizing a regioselective Diels-Alder cycloaddition. By reacting 1,4-naphthoquinone with 3-methyl-1,3-pentadiene followed by base-catalyzed aeration, you exclusively generate the 1,2-DMAQ framework 3. This completely eliminates the 2,3-isomer from the crude matrix, allowing you to achieve >99% purity through a single, simple ethanol recrystallization.

Q: My crude product is a dark, tarry oil instead of a crystalline solid. How do I recover the 1,2-DMAQ? A: Tarry crude mixtures are the result of over-oxidation or the polymerization of unreacted dienes during the aeration/cyclization steps. These polymeric impurities coat the target molecules, preventing nucleation and crystal growth. The Solution: Do not attempt to crystallize directly from a tarry oil. First, perform a rapid silica plug filtration using a low-polarity eluent (CH₂Cl₂/n-hexane, 1:1 v/v) 1. The baseline polymeric tars will remain permanently adsorbed to the silica, while the monomeric anthraquinones elute rapidly.

Validated Experimental Protocols

Protocol A: Silica Plug Pre-Purification (Tar Depletion)

Purpose: To remove polymeric byproducts that inhibit crystallization and artificially depress melting points.

  • Preparation: Pack a short, wide fritted funnel with 2-3 inches of flash-grade silica gel (230-400 mesh).

  • Loading: Dissolve the dark, tarry crude in a minimal volume of dichloromethane (CH₂Cl₂). Dry-loading onto a small amount of silica is recommended if the crude is highly viscous.

  • Elution: Elute under mild vacuum using a 1:1 (v/v) mixture of CH₂Cl₂ and n-hexane [[1]]().

  • Self-Validation: Monitor the eluent visually. The target 1,2-DMAQ will elute as a bright yellow band. Cease collection the moment the eluent runs clear; the dark brown/black polymeric tars will remain trapped at the top of the silica bed.

  • Concentration: Evaporate the collected yellow fractions under reduced pressure to yield a crude, manageable yellow powder.

Protocol B: High-Purity Recrystallization (Post Diels-Alder)

Purpose: Final polishing of 1,2-DMAQ to analytical purity.

  • Dissolution: Suspend the crude yellow powder (obtained from the Diels-Alder route) in absolute ethanol (approx. 15-20 mL per gram of crude) 3.

  • Heating: Heat the suspension to a gentle reflux until the solid is completely dissolved. If insoluble particulates remain, perform a hot gravity filtration.

  • Cooling: Remove from heat and allow the solution to cool to room temperature undisturbed. (Mechanistic note: Slow cooling promotes the formation of a highly ordered crystal lattice, thermodynamically excluding minor impurities).

  • Harvesting: Once crystallization is complete, chill the flask in an ice bath for 30 minutes to maximize yield. Filter the bright yellow needles under vacuum.

  • Self-Validation: Wash the crystals with a small volume of ice-cold ethanol and dry in a vacuum oven at 60°C. The pure 1,2-DMAQ should exhibit a sharp melting point of 151.0–152.0°C 3.

Quantitative Data: Purification Strategy Comparison

Table 1: Comparative Efficacy of 1,2-DMAQ Purification Methods

Purification MethodTarget Impurity RemovedTypical Yield RecoveryPurity AchievedMechanistic Advantage / Disadvantage
Silica Gel Chromatography (CH₂Cl₂/Hexane)Polymeric Tars, Baseline Organics85 - 95%Low (Isomer mix)Rapidly strips high-molecular-weight oxidation byproducts but fails to resolve regioisomers 1.
Fractional Crystallization (Boiling Acetic Acid)2,3-DMAQ Isomer25 - 40%Moderate to HighExploits differential lattice energies to separate isomers; highly iterative and yield-consuming 2.
Ethanol Recrystallization (Post Diels-Alder)Trace unreacted starting materials70 - 80%>99%Single-step thermodynamic purification enabled by choosing a regioselective synthetic route 3.

References

  • [1] Rational Design of Fluorescein-Based Fluorescence Probes. Mechanism-Based Design of a Maximum Fluorescence Probe for Singlet Oxygen. Journal of the American Chemical Society - ACS Publications. 1

  • [3] The Journal of Organic Chemistry 1959 Volume 24 No.12. 3

  • [2] Efficient Synthesis and Properties of Novel Near-Infrared Electrochromic Anthraquinone Imides. Organic Letters - ACS Publications. 2

Sources

Troubleshooting

Technical Support Center: Overcoming Low Aqueous Solubility of 1,2-Dimethylanthraquinone

Welcome to the technical support guide for 1,2-Dimethylanthraquinone. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1,2-Dimethylanthraquinone. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Here, we provide in-depth, practical solutions in a question-and-answer format to help you navigate common experimental hurdles and ensure the integrity of your results.

Section 1: Foundational FAQs

This section addresses the fundamental properties of 1,2-Dimethylanthraquinone and initial steps for handling the compound.

Q1: What is 1,2-Dimethylanthraquinone, and why is its aqueous solubility so low?

1,2-Dimethylanthraquinone belongs to the anthraquinone family, a class of aromatic organic compounds based on the anthracene core.[1] Its structure consists of a planar, tricyclic aromatic system with two ketone groups and two methyl substituents. This molecular structure is the primary reason for its poor water solubility.

  • Hydrophobicity: The large, nonpolar aromatic surface dominates the molecule's character, making it highly hydrophobic (water-repelling).

  • Crystal Lattice Energy: In its solid state, the planar molecules can pack tightly into a stable crystal lattice. A significant amount of energy is required to break these intermolecular forces, a process that is not energetically favored by interactions with water molecules.

  • Lack of Ionizable Groups: The molecule does not have acidic or basic functional groups that can be protonated or deprotonated to form soluble salts. It also lacks hydrolyzable groups.[2]

A key indicator of its hydrophobicity is the octanol-water partition coefficient (log Kow or logP), which is 3.39 .[2] This value indicates that 1,2-Dimethylanthraquinone is over 1000 times more soluble in a nonpolar solvent like octanol than in water, classifying it as a poorly soluble compound.

Q2: What is the reported aqueous solubility of 1,2-Dimethylanthraquinone?

The experimentally determined aqueous solubility for a related compound, anthraquinone, is approximately 1.4 mg/L (or 1.4 ppm) at 25°C.[2] While specific data for the 1,2-dimethyl derivative may vary slightly, it is expected to be in a similarly low range, confirming it as practically insoluble in water for most experimental purposes.[3][4]

Q3: I need to prepare a high-concentration stock solution. What is the best organic solvent to use?

Due to its very low aqueous solubility, a high-concentration stock solution must be prepared using an organic solvent. The choice of solvent depends on the requirements of your downstream application (e.g., cell culture, in vitro assays).

  • Dimethyl Sulfoxide (DMSO): This is the most common and highly recommended solvent for creating stock solutions of hydrophobic compounds for biological assays.[5][6] 1,2-Dimethylanthraquinone is expected to have high solubility in DMSO.[7][8]

  • Acetone and Chloroform: While 1,2-Dimethylanthraquinone is soluble in these solvents, their high volatility and toxicity make them unsuitable for most biological applications.[9]

  • Ethanol (EtOH): Solubility in ethanol is significantly lower than in DMSO, especially at room temperature.[4][10] While less toxic to cells than other organic solvents, achieving a high-concentration stock (>10 mM) may be difficult.

Recommendation: For most applications, DMSO is the solvent of choice. Always use anhydrous, high-purity (≥99.9%) DMSO, as water content can significantly reduce the solubility of hydrophobic compounds.[6]

Solvent Suitability for Biological Assays Key Considerations
DMSO High Excellent solubilizing power for anthraquinones.[7][8] Cell lines can typically tolerate final concentrations of 0.1-0.5%.[5]
Ethanol Moderate Lower toxicity than DMSO, but also lower solubilizing power.[4][10] May be suitable for less sensitive assays or lower concentration needs.
Acetone Low High volatility and cytotoxicity limit its use to non-biological applications like chemical reactions or chromatography.[11]
Chloroform Very Low High toxicity; not recommended for biological experiments.[9][10]

Section 2: Troubleshooting Precipitation in Aqueous Media

The most frequent issue researchers face is the precipitation of the compound when the organic stock solution is diluted into an aqueous buffer or cell culture medium. This section provides systematic troubleshooting guides for this critical step.

Q4: My compound, dissolved in a DMSO stock, precipitates immediately when I add it to my aqueous buffer/media. What is happening and how can I fix it?

This phenomenon, known as "crashing out," occurs when the compound is rapidly transferred from a good organic solvent (DMSO) to a poor aqueous solvent.[12] The DMSO concentration drops sharply, and the water can no longer keep the hydrophobic 1,2-Dimethylanthraquinone molecules in solution.

Here is a decision-making workflow to address this common problem:

G start Precipitation Observed Upon Dilution q1 Is the final DMSO concentration <0.5%? start->q1 sol1 Increase Final DMSO Concentration (if cell line tolerates it) q1->sol1 No sol2 Improve Dilution Technique (e.g., vortexing, gradual addition) q1->sol2 Yes a1_yes Yes a1_no No sol3 Lower Final Compound Concentration sol2->sol3 sol4 Use a Solubility Enhancer (e.g., Cyclodextrin, Serum) sol3->sol4

Caption: Decision tree for troubleshooting precipitation.

Detailed Strategies to Prevent Precipitation:

  • Optimize the Dilution Technique: Avoid adding a small volume of DMSO stock directly into a large volume of buffer. Instead:

    • Add the aqueous buffer to your DMSO stock dropwise at first while continuously vortexing or stirring. This allows for a more gradual change in solvent polarity.[12]

    • Perform serial dilutions. For example, make an intermediate dilution in a medium with a higher (e.g., 5-10%) DMSO concentration before making the final dilution.[6]

  • Maintain a Sufficient Final Solvent Concentration: While high DMSO levels can be toxic, many cell lines tolerate final concentrations up to 0.5%.[5] Keeping the DMSO concentration as high as your experimental system permits can help maintain solubility. Crucially, always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments. [5]

  • Reduce the Final Compound Concentration: Your target concentration may simply be above the solubility limit of 1,2-Dimethylanthraquinone in the final aqueous medium, even with a cosolvent present. Test a lower final concentration to see if precipitation is avoided.

  • Incorporate Solubility Enhancers: If the above methods are insufficient, more advanced formulation strategies are required. The most accessible and effective method for many lab-scale experiments is the use of cyclodextrins.

Section 3: Advanced Solubility Enhancement

When simple cosolvency is not enough, complexation agents can be used to encapsulate the hydrophobic molecule, dramatically increasing its apparent aqueous solubility.

Q5: I need to prepare a solution for an in vivo or sensitive cell culture experiment where DMSO must be minimized. How can cyclodextrins help?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-repelling) interior cavity.[13] They can act as a "host" molecule, encapsulating a hydrophobic "guest" molecule like 1,2-Dimethylanthraquinone.[14] This "host-guest" complex presents a hydrophilic surface to the water, rendering the insoluble compound soluble.[15]

For anthraquinone derivatives, (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) is an excellent choice due to its high aqueous solubility and low toxicity.[14][16] Studies on similar anthraquinones have shown that complexation with HP-β-CD can increase aqueous solubility by over 28-fold.[16]

G cluster_0 Step 1: Preparation cluster_1 Step 2: Complexation cluster_2 Step 3: Final Processing prep_cd Dissolve HP-β-CD in aqueous buffer mix Add drug solution dropwise to CD solution under vigorous stirring prep_cd->mix prep_drug Dissolve 1,2-DMAQ in minimal organic solvent (e.g., Ethanol) prep_drug->mix stir Stir mixture at RT for 24-72 hours mix->stir filter Filter through 0.22 µm syringe filter to remove any uncomplexed drug stir->filter lyophilize Optional: Lyophilize to a stable powder filter->lyophilize

Caption: Workflow for preparing a cyclodextrin inclusion complex.

Protocol: Preparation of a 1,2-Dimethylanthraquinone/HP-β-CD Inclusion Complex

This protocol provides a method to prepare a solubilized formulation of 1,2-Dimethylanthraquinone. The final concentration should be validated analytically.

Materials:

  • 1,2-Dimethylanthraquinone

  • (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD)

  • Ethanol (or other suitable volatile organic solvent)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Methodology:

  • Prepare the Host Solution: Dissolve an excess molar amount of HP-β-CD in your aqueous buffer. A common starting point is a 5-10 fold molar excess relative to the drug. For example, to prepare a 1 mM drug solution, start with a 10 mM HP-β-CD solution.

  • Prepare the Guest Solution: In a separate vial, dissolve the 1,2-Dimethylanthraquinone in the minimum volume of ethanol required for complete dissolution. This minimizes the final percentage of organic solvent.

  • Form the Complex:

    • Place the HP-β-CD solution on a magnetic stirrer and stir vigorously.

    • Using a pipette, add the 1,2-Dimethylanthraquinone/ethanol solution drop-by-drop to the center of the vortex. The solution may become slightly cloudy but should clarify as the complex forms.

    • Cover the container (e.g., with paraffin film) and allow it to stir at room temperature for 24-72 hours. This extended time is crucial to reach equilibrium and maximize complexation.

  • Quality Control - Remove Uncomplexed Drug: After stirring, filter the solution through a 0.22 µm syringe filter. This critical step removes any remaining undissolved or precipitated (un-encapsulated) drug, ensuring that the final solution only contains the soluble complex.[17] Warning: Do not skip this step. Filtering is essential for an accurate final concentration.[5]

  • Characterization (Recommended): The concentration of the solubilized drug in the filtrate should be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard curve.

  • Storage: Store the final solution at 4°C, protected from light. For long-term storage, the solution can be lyophilized (freeze-dried) to form a stable powder that can be easily reconstituted.[18]

Section 4: Final FAQs

Q6: Can I use pH adjustment to increase the solubility of 1,2-Dimethylanthraquinone?

No. This method is only effective for compounds with ionizable functional groups (acids or bases).[18] Since 1,2-Dimethylanthraquinone lacks such groups, altering the pH of the aqueous medium will have a negligible effect on its solubility.[2]

Q7: What about using surfactants like Tween-80 or Polysorbate 80?

Surfactants can be used to form micelles that encapsulate hydrophobic drugs, similar to cyclodextrins.[12][19] This can be an effective strategy. However, for cell-based assays, it's important to note that surfactants can have their own biological effects, such as altering cell membrane permeability. Therefore, a proper vehicle control containing the surfactant alone is essential. Cyclodextrins are often preferred in early-stage research due to their well-defined structure and generally lower biological activity.[5][14]

References

  • National Center for Biotechnology Information. (n.d.). Anthraquinone. PubChem Compound Summary for CID 6780. Retrieved from [Link]

  • Głębocki, M., Gzella, A., & Dudka, M. (2021). Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. Molecules, 26(23), 7352. Available at: [Link]

  • Al-Shabib, N. A., Al-Numair, K. S., & Al-Attas, A. S. (2022). Parietin Cyclodextrin-Inclusion Complex as an Effective Formulation for Bacterial Photoinactivation. Pharmaceutics, 14(2), 357. Available at: [Link]

  • Al-Shabib, N. A., Al-Numair, K. S., & Al-Attas, A. S. (2022). Parietin Cyclodextrin-Inclusion Complex as an Effective Formulation for Bacterial Photoinactivation. PubMed. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Vimalson, C., et al. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. Available at: [Link]

  • Pinnamaneni, S., Das, N. G., & Das, S. K. (2002). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents, EP1748759B1.
  • Elkholy, N. S. (2022). How can I separate a hydrophobic drug from an aqueous medium? ResearchGate. Available at: [Link]

  • Lok, J., & Mata, A. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56291. Available at: [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204.
  • Saadati Ardestani, N., Yeganeh Majd, N., & Amani, M. (2020). Solubility of anthraquinone derivatives in supercritical carbon dioxide. ResearchGate. Available at: [Link]

  • Cheirsilp, B., & Rakmai, J. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]

  • Unspecified Authors. (n.d.). Spectroscopic study of anthraquinone dye/amphiphile systems in binary aqueous/organic solvent mixtures. ElectronicsAndBooks.
  • Cheirsilp, B., & Rakmai, J. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]

  • Saadati Ardestani, N., et al. (2020). Determination of Anthraquinone Violet 3RN solubility in supercritical carbon dioxide with/without co-solvent. ResearchGate. Available at: [Link]

  • Unspecified Authors. (n.d.). Effects Of Solvents On The Amount Of Anthraquinone. Semantic Scholar.
  • Sciencemadness Wiki. (2023). Anthraquinone. Sciencemadness Wiki. Available at: [Link]

  • Gholivand, M. B., et al. (2010). Solvent Effect on the Reduction Potential of Anthraquinones Derivatives. International Journal of Electrochemical Science, 5, 531-542.
  • Unspecified Authors. (n.d.). Calculated physicochemical properties for compounds 1-29. ResearchGate. Available at: [Link]

  • Unspecified Authors. (2021). Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles.
  • Unspecified Authors. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Allen, C. F. H., & Bell, A. (n.d.). 2,3-dimethylanthraquinone. Organic Syntheses Procedure. Available at: [Link]

  • Unspecified Authors. (n.d.). Anthraquinone. Merck Index.
  • National Center for Biotechnology Information. (n.d.). 1,2-Diaminoanthraquinone. PubChem Compound Summary for CID 15652. Retrieved from [Link]

  • Unspecified Authors. (n.d.). One-step process for preparing 2-alkyl anthraquinone. Google Patents, CN110937988A.
  • Wikipedia. (n.d.). Anthraquinone. Wikipedia. Available at: [Link]

  • Unspecified Authors. (n.d.). Dissolution behavior of 2-ethylanthraquinone in various neat solvents: Solubility, correlation and thermodynamic analysis.
  • National Center for Biotechnology Information. (n.d.). 2,3-Dimethylanthraquinone. PubChem Compound Summary for CID 81019. Retrieved from [Link]

  • Unspecified Authors. (2021).
  • National Center for Biotechnology Information. (n.d.). 2,7-Dimethylanthraquinone. PubChem Compound Summary for CID 2748264. Retrieved from [Link]

  • Fieser, L. F. (n.d.). 1,2-naphthoquinone. Organic Syntheses Procedure. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Oxidation Conditions for 1,2-Dimethylanthracene Precursors

Welcome to the Technical Support Center for anthracene derivative functionalization. The oxidation of 1,2-dimethylanthracene (1,2-DMA) is a highly condition-dependent process.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for anthracene derivative functionalization. The oxidation of 1,2-dimethylanthracene (1,2-DMA) is a highly condition-dependent process. Depending on your choice of oxidant, solvent matrix, and energy source, the anthracene core can undergo a 6-electron oxidation to an anthraquinone, a [4+2] cycloaddition to an endoperoxide, or a single-electron transfer (SET) leading to dimerization.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot, optimize, and validate these divergent oxidation pathways.

Mechanistic Pathway Overview

G DMA 1,2-Dimethylanthracene (Precursor) AQ 1,2-Dimethylanthraquinone (Target: 6-e⁻ Oxidation) DMA->AQ CAN / THF / H2O Nucleophilic Attack EPO 9,10-Endoperoxide (Target: Cycloaddition) DMA->EPO Singlet O2 / Sensitizer Energy Transfer DIM Dimethyllepidopterene (Byproduct: Dimerization) DMA->DIM Acr+-Mes / hν SET / Radical Coupling

Reaction pathways for 1,2-dimethylanthracene oxidation based on catalyst and conditions.

Troubleshooting & FAQs

Q: Why is my ceric ammonium nitrate (CAN) oxidation of 1,2-dimethylanthracene stalling at intermediate species, or yielding poor amounts of 1,2-dimethylanthraquinone? A: The conversion of an anthracene derivative to an anthraquinone is a demanding 6-electron oxidation process ()[1]. If the reaction stalls, the causality usually traces back to an insufficient nucleophilic environment. CAN is a 1-electron oxidant; however, the rate-determining step is the water-accelerated electron-transfer disproportionation of the 1,2-dimethylanthracene radical cations ()[2]. Without sufficient water in your Tetrahydrofuran (THF) or acetonitrile solvent matrix, the intermediate dications cannot undergo the required nucleophilic attack to form the 9,10-diol intermediates, preventing further oxidation to the anthraquinone[2]. Actionable Fix: Ensure your THF:Water ratio is strictly controlled (typically 3:1 to 4:1 v/v) to provide sufficient nucleophilic water while maintaining precursor solubility ()[3].

Q: During photo-oxidation, I am observing the formation of dimethyllepidopterene dimers instead of the desired 9,10-endoperoxide. How do I correct this pathway? A: This indicates a divergence between Energy Transfer (Type II) and Single Electron Transfer (SET) photochemical pathways. If you are forming lepidopterene derivatives, your photocatalyst (e.g., Acridinium ions like Acr + -Mes) is highly oxidizing and is stripping an electron from 1,2-DMA to form a radical cation ()[4]. This radical cation undergoes deprotonation and subsequent radical coupling with another anthracene molecule to form the dimer[4]. Actionable Fix: To synthesize the endoperoxide, you must exclusively generate singlet oxygen ( 1O2​ ) without oxidizing the anthracene directly. Switch from an SET photocatalyst to a Type II photosensitizer like Eosin Y or a Safranin O/silica composite ()[5][6].

Q: How can I visually and analytically verify that the CAN-mediated oxidation is complete before quenching? A: You can implement a self-validating monitoring system based on the transition metal's oxidation state. CAN (Ce 4+ ) is characteristically bright orange in solution. As it oxidizes the substrate and reduces to Ce 3+ , the solution turns pale yellow or colorless. If the orange color persists, the oxidant is in excess, and the reaction has reached maximum conversion. Analytically, 1,2-DMA is highly fluorescent under 365 nm UV. The resulting 1,2-dimethylanthraquinone will have a lower Rf​ value (e.g., ~0.55 in 1:1 EtOAc/Cyclohexane) and will appear as a UV-active, non-fluorescent spot on TLC[3].

Standardized Experimental Protocols

Protocol A: 6-Electron Oxidation to 1,2-Dimethylanthraquinone

This protocol utilizes a self-validating colorimetric shift to ensure complete conversion.

  • Substrate Dissolution: Dissolve 1.0 mmol of 1,2-dimethylanthracene in 15 mL of THF in a 50 mL round-bottom flask.

  • Nucleophile Addition: Add 5 mL of deionized water while stirring.

    • Causality: This creates the biphasic/cloudy suspension necessary for the nucleophilic trapping of the radical cation[2][3].

  • Oxidant Introduction: Slowly add 4.0 to 6.0 mmol of Ceric Ammonium Nitrate (CAN) portion-wise. The solution will immediately turn deep orange.

  • Reaction Monitoring: Stir at room temperature for 15–30 minutes.

    • Validation Checkpoint: The reaction is complete when the deep orange color fades to a pale yellow suspension, and TLC (Silica, 1:1 EtOAc/Cyclohexane) shows the complete disappearance of the highly fluorescent precursor spot[3].

  • Workup: Concentrate the THF in vacuo at 25 hPa. Extract the aqueous residue with tert-butyl methyl ether (TBME). Wash the organic phase with brine, dry over Na 2​ SO 4​ , and evaporate to yield the crude anthraquinone[3]. Recrystallize from acetic acid for >99% purity.

Protocol B: Photosensitized [4+2] Cycloaddition to 9,10-Endoperoxide

This protocol utilizes Type II energy transfer to prevent radical dimerization.

  • Preparation: Dissolve 1.0 mmol of 1,2-dimethylanthracene in 20 mL of Acetonitrile.

  • Sensitizer Addition: Add 50 mg of a Safranin O/Silica composite (or 1 mol% Eosin Y)[5][6].

    • Causality: Heterogeneous sensitizers prevent product contamination and simplify downstream purification[5].

  • Oxygenation: Bubble pure O 2​ gas through the solution for 10 minutes prior to irradiation. Maintain a gentle positive pressure of O 2​ during the reaction.

  • Irradiation: Irradiate the mixture using a visible light LED array (matching the sensitizer's λmax​ ) for 2–4 hours.

    • Validation Checkpoint: Monitor via UV-Vis spectroscopy. The characteristic sharp anthracene absorption bands between 300–380 nm will disappear as the aromatic system is disrupted by endoperoxide formation.

  • Isolation: Filter off the heterogeneous photocatalyst. Concentrate the filtrate under reduced pressure at strictly <30°C to prevent the thermal cycloreversion of the labile endoperoxide[5].

Quantitative Data Summary

Oxidation PathwayReagents / CatalystPrimary IntermediateFinal ProductTypical YieldMechanistic Driver
Chemical Oxidation CAN (4-6 eq), THF/H 2​ ORadical Cation / Dication1,2-Dimethylanthraquinone80–85%Water-accelerated disproportionation[2][3]
Photo-oxidation (Type II) Safranin O or Eosin Y, O 2​ , h ν Singlet Oxygen ( 1O2​ )9,10-Endoperoxide>90%Energy Transfer / [4+2] Cycloaddition[5][6]
Photocatalytic SET Acr + -Mes, CHCl 3​ , h ν Anthracenylmethyl RadicalDimethyllepidopterene~22% ( Φ )Single-Electron Transfer / Radical Coupling[4]

References

  • Title: Oxidation of Anthracene to Anthraquinone Source: Scribd URL: [Link]

  • Title: Multielectron Oxidation of Anthracenes with a One-Electron Oxidant via Water-Accelerated Electron-Transfer Disproportionation of the Radical Cations as the Rate-Determining Step Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Photocatalytic Formation of Dimethyllepidopterene from 9,10-Dimethylanthracene via Electron-Transfer Oxidation Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Photosensitized oxidation of 9,10-dimethylanthracene with singlet oxygen by using a safranin O/silica composite under visible light Source: Photochemical & Photobiological Sciences (RSC Publishing) URL: [Link]

  • Title: Aromatic Hydroxylation of Anthracene Derivatives by a Chromium(III)-Superoxo Complex via Proton-Coupled Electron Transfer Source: Chemical Science (The Royal Society of Chemistry) URL: [Link]

  • Title: Photo-oxidation of dimethylanthracene (3D-Printed Eosin Y-Based Heterogeneous Photocatalyst) Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Troubleshooting peak tailing of 1,2-Dimethylanthraquinone in GC-MS analysis

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting for peak tailing issues encountered during the GC-MS analysis of 1,2-Dimethylanthraquinone.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting for peak tailing issues encountered during the GC-MS analysis of 1,2-Dimethylanthraquinone. As a moderately polar compound, 1,2-Dimethylanthraquinone is susceptible to secondary interactions within the GC system, which can lead to asymmetrical peak shapes, compromising resolution and quantification. This document, structured in a question-and-answer format, offers expert-driven solutions and explains the underlying chemical and physical principles.

Frequently Asked Questions (FAQs)

Q1: Why is my 1,2-Dimethylanthraquinone peak tailing, and what is the most common cause?

Peak tailing for 1,2-Dimethylanthraquinone is typically caused by unwanted chemical interactions between the analyte and active sites within the GC system.[1] The most frequent culprit is activity in the GC inlet, particularly the liner.[2][3]

  • Causality Explained: 1,2-Dimethylanthraquinone possesses two polar ketone functional groups. These groups can form hydrogen bonds with acidic silanol (Si-OH) groups that exist on the surfaces of glass inlet liners and the fused silica column.[4] This reversible adsorption means some analyte molecules are momentarily held back, eluting later than the bulk of the sample and creating an asymmetrical peak with a pronounced tail.[1] If most or all peaks in your chromatogram are tailing, it might suggest a physical flow path disruption; however, if tailing is selective for polar compounds like your target analyte, chemical adsorption is the likely cause.[1]

Q2: My peak shape has degraded over a series of injections. How do I diagnose and fix an "active" inlet?

Degrading peak shape over time strongly suggests that the inlet is becoming contaminated and therefore more "active".[2] This occurs as non-volatile residues from your sample matrix accumulate in the liner, creating new active sites.[5]

Diagnosis:

  • Inject an Inert Probe: Inject a non-polar hydrocarbon standard (e.g., heptadecane). If this peak shows good symmetry while the 1,2-Dimethylanthraquinone peak tails, it confirms that the issue is chemical activity rather than a physical flow path problem.[6]

  • Visual Inspection: Cool the inlet and carefully remove the liner. Look for discoloration, residue, or fragments of septum material inside the liner.[7]

Solution: Inlet Maintenance The most effective solution is to perform routine inlet maintenance.[2] This involves replacing the inlet liner and the septum. For active compounds, it is crucial to use high-quality, deactivated liners.[5][8][9]

  • Expertise & Experience: Ultra Inert (UI) liners undergo a proprietary surface deactivation process that caps the active silanol groups, rendering the surface exceptionally non-reactive.[9] This provides a significant improvement in peak shape and response for sensitive compounds compared to standard liners.[4][8] Replacing the septum is equally important, as a worn or cored septum can shed particles into the liner, creating active sites.[5]

Below is a standard protocol for replacing the inlet liner and septum.

Experimental Protocol: GC Inlet Maintenance

Objective: To replace the GC inlet liner and septum to eliminate active sites and restore chromatographic performance.

Materials:

  • New, deactivated GC inlet liner (appropriate for your inlet type)

  • New, high-quality septum

  • Wrenches for the inlet nut

  • Tweezers (clean, non-serrated)

  • Lint-free gloves

Procedure:

  • System Cooldown: Set the GC inlet temperature to ambient (e.g., 40 °C) and turn off the oven and detector heating. Allow the system to cool completely. This is a critical safety step.

  • Turn Off Gases: Turn off the carrier gas flow at the instrument.

  • Remove the Septum Nut: Once the inlet is cool, use the appropriate wrench to loosen and remove the septum nut and the old septum.

  • Remove the Inlet Nut: Loosen and remove the main inlet nut that secures the liner.

  • Extract the Old Liner: Using tweezers, carefully remove the old liner and any O-ring. Visually inspect it for contamination to confirm your diagnosis.

  • Clean the Inlet: If accessible, gently wipe the interior surfaces of the inlet with a lint-free swab lightly dampened with methanol to remove any visible residue.

  • Install the New Liner: Wearing lint-free gloves to prevent contamination, handle the new deactivated liner. Place the O-ring (if applicable) on the new liner and carefully insert it into the inlet to the correct position.

  • Reassemble the Inlet: Re-install and tighten the inlet nut. Do not overtighten.

  • Install the New Septum: Place the new septum into the septum head and secure it with the septum nut. Tighten until just snug. Overtightening can cause coring.

  • Restore Gas Flow & Leak Check: Turn the carrier gas back on. Use an electronic leak detector to check for leaks around the septum nut and the main inlet nut.[10] An airtight system is crucial for preventing column damage from oxygen.[11]

  • System Re-equilibration: Heat the inlet to your method's setpoint and allow the system to equilibrate before running your next sample.

Q3: If inlet maintenance doesn't solve the problem, could the column be the issue?

Yes, if a fresh, deactivated liner does not resolve the peak tailing, the problem likely resides in the column itself.[7] Column-related issues fall into two main categories: contamination at the head of the column or degradation of the stationary phase.

  • Column Contamination: Non-volatile matrix components can accumulate on the first few centimeters of the column, creating active sites exactly like in the liner.[12] This is especially common in splitless injection mode.

  • Stationary Phase Degradation: Over time, exposure to oxygen (from leaks) or consistently high temperatures can cause the column's stationary phase to degrade or "bleed".[7] This process exposes the underlying fused silica, which is rich in active silanol groups, leading to peak tailing for polar analytes.[7]

Troubleshooting Steps:

  • Trim the Column: The first remedy is to trim 15-30 cm from the inlet end of the column.[7] This removes the most contaminated section. If this restores peak shape, contamination was the cause.

  • Condition the Column: If trimming doesn't work or if you suspect broader degradation, re-conditioning the column may help. This involves heating the column to a high temperature to bake off contaminants.[11]

  • Replace the Column: If neither trimming nor conditioning restores performance, the column is likely irreversibly damaged and must be replaced.[7]

The diagram below illustrates the logical flow for troubleshooting this issue.

Visualization: Troubleshooting Workflow

GC_Troubleshooting_Workflow cluster_Problem Observation cluster_Diagnosis Diagnosis cluster_Solutions Solutions start Peak Tailing Observed for 1,2-Dimethylanthraquinone check_hydrocarbon Inject Inert Hydrocarbon (e.g., Heptadecane) start->check_hydrocarbon inlet_issue Chemical Activity Issue (Inlet or Column) check_hydrocarbon->inlet_issue Hydrocarbon peak is sharp, Analyte peak tails flow_issue Flow Path Disruption (Physical Issue) check_hydrocarbon->flow_issue All peaks tail inlet_maint Perform Inlet Maintenance: - Replace Liner (Ultra Inert) - Replace Septum inlet_issue->inlet_maint check_install Check System Installation: - Column insertion depth - Ferrule connections - Check for leaks flow_issue->check_install column_maint Perform Column Maintenance: - Trim 15-30cm from inlet - Re-condition column inlet_maint->column_maint Tailing Persists replace_col Replace Column column_maint->replace_col Tailing Persists

Caption: A logical workflow for diagnosing and resolving peak tailing.

Visualization: Analyte-Surface Interaction

The following diagram illustrates why a deactivated surface is critical for analyzing polar compounds like 1,2-Dimethylanthraquinone.

Caption: Interaction of 1,2-Dimethylanthraquinone with active vs. inert surfaces.

Q4: Can my GC method parameters cause this issue?

While less common than activity, certain method parameters can contribute to peak tailing.

  • Inlet Temperature: If the inlet temperature is too low, the higher-boiling 1,2-Dimethylanthraquinone may not vaporize completely and instantaneously.[12] This slow or incomplete vaporization can cause a tailing effect. Ensure the inlet temperature is appropriate for the analyte's boiling point.

  • Initial Oven Temperature (Splitless Injection): For splitless injections, the initial oven temperature should be set about 10-20°C below the boiling point of the injection solvent.[2] This allows for proper solvent focusing. If the temperature is too high, the analyte band will broaden at the head of the column before the run starts, which can manifest as tailing.[13]

  • Low Split Ratio: In a split injection, a split ratio that is too low may result in insufficient flow through the inlet to efficiently sweep the sample onto the column, potentially causing tailing.[2] A minimum total flow of 20 mL/min through the inlet is a good starting point.[2]

Data & Parameters

The following table provides a starting point for GC-MS method parameters for 1,2-Dimethylanthraquinone analysis. These may require optimization for your specific instrument and application.

ParameterRecommended SettingRationale & Key Considerations
GC Inlet Split/Splitless
Inlet Temperature260 - 280 °CEnsures complete and rapid vaporization of the analyte.[14]
LinerDeactivated, Single Taper w/ WoolAn Ultra Inert liner is highly recommended to prevent adsorption.[5][9] Glass wool aids in vaporization and traps non-volatiles.[15]
Injection Volume1 µLPrevents overloading of both the liner and the column.[16]
Split Ratio20:1 to 50:1 (if sample is concentrated)Adjust based on analyte concentration to avoid detector saturation and peak fronting.
Column
Stationary Phase5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms)A standard, robust phase providing good selectivity for polyaromatic compounds.
Dimensions30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions offering a good balance of resolution and analysis time.
Oven Program
Initial Temperature60 - 80 °C (hold 1-2 min)A lower starting temperature can improve focusing, especially for splitless injection.[14]
Ramp Rate15 - 25 °C/minA moderate ramp ensures good separation without excessive peak broadening.
Final Temperature280 - 300 °C (hold 5 min)Ensures the analyte and any higher-boiling compounds elute from the column.
MS Parameters
Ion Source Temp.230 °CStandard temperature for robust ionization.[14]
Quadrupole Temp.150 °CStandard temperature for stable mass filtering.[14]
Acquisition ModeScan (for identification) or SIM (for quantitation)Selected Ion Monitoring (SIM) improves sensitivity by monitoring only characteristic ions of 1,2-Dimethylanthraquinone (e.g., m/z 236, 221).

Protocol: GC Column Conditioning

Objective: To remove contaminants and re-establish a stable, low-bleed baseline. This should be performed on new columns or as a troubleshooting step.[17]

Procedure:

  • Install the Column: Install the column in the GC inlet but do not connect it to the detector.[17] This prevents bleed products from contaminating the MS source.

  • Purge with Carrier Gas: Set the oven to an ambient temperature (e.g., 40 °C). Turn on the carrier gas and set the flow rate appropriate for the column dimensions (e.g., 1-2 mL/min for a 0.25 mm ID column). Purge the column for 15-30 minutes to remove any oxygen.[10][17]

  • Set Conditioning Program:

    • Set the initial oven temperature to 40 °C.

    • Program a temperature ramp of 10-15 °C/minute up to the conditioning temperature.

    • The final conditioning temperature should be ~20 °C above the maximum temperature of your analytical method, but never exceed the column's maximum isothermal temperature limit specified by the manufacturer.[17]

  • Hold at Temperature: Hold the column at the conditioning temperature for 1-2 hours. For new columns, overnight conditioning may be required.[18]

  • Cooldown: With the carrier gas still flowing, cool the oven down to the initial method temperature.

  • Connect to Detector: Once the oven is cool, turn off the carrier gas, connect the column to the MS transfer line, and re-establish gas flow and vacuum.

  • Verify Performance: Run a solvent blank to ensure the baseline is stable and free of excessive bleed or contaminant peaks.

References

  • Lab Manager. (2026, March 25).
  • Restek. GC Troubleshooting—Tailing Peaks.
  • Agilent Technologies, Inc. (2009). GC Troubleshooting Series Part Four: Tailing Peaks.
  • Agilent Technologies, Inc. Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC.
  • Agilent Technologies, Inc. (2011, March 9). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC.
  • Chromatography Online. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing.
  • Thermo Fisher Scientific.
  • Chromtech. Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry.
  • Agilent Technologies, Inc. Ultra Inert Liners for GC.
  • Chrom Tech. Agilent Inlet Liners.
  • Element Lab Solutions. (2018, January 8). Troubleshooting GC peak shapes.
  • Restek. (2020, October 20). How to Condition a New Capillary GC Column.
  • Thermo Fisher Scientific. GC Column Installation, Conditioning, Storage, and Maintenance.
  • Phenomenex. GC COLUMN CARE GUIDE.
  • Chromtech. Restek General Article - How to Condition a New Capillary GC Column.
  • Shimadzu UK. (2021, February 22). Gas Chromatography Troubleshooting Part I – Peak Shape Issues.
  • Agilent Technologies, Inc. (2025, February 4). Peak Perfection: A Guide to GC Troubleshooting.
  • Frontiers. (n.d.). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products.

Sources

Optimization

Technical Support Center: 1,2-Dimethylanthraquinone Purification &amp; Crystallization

Welcome to the Technical Support Center for the purification of 1,2-Dimethylanthraquinone (1,2-DMAQ). Designed for researchers and drug development professionals, this guide provides field-proven troubleshooting strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 1,2-Dimethylanthraquinone (1,2-DMAQ). Designed for researchers and drug development professionals, this guide provides field-proven troubleshooting strategies to resolve co-crystallization issues, structural impurities, and yield-limiting side reactions.

Diagnostic Workflow

Before altering your crystallization parameters, it is critical to diagnose the specific class of impurity contaminating your 1,2-DMAQ batch. Use the workflow below to map your analytical findings to the correct intervention.

G Start Crude 1,2-DMAQ Mixture Analyze NMR / TLC Profiling Start->Analyze Isomers Regioisomers (e.g., 2,3-DMAQ) Analyze->Isomers Isomer Mix Dihydro Dihydro-Adducts (Incomplete Oxidation) Analyze->Dihydro H-NMR Shift Tars Polymeric Tars (Thermal Degradation) Analyze->Tars Dark Oil/Color Action1 Differential Solubility (Toluene/DCM) Isomers->Action1 Action2 Forced Aeration / CrO3 in AcOH Dihydro->Action2 Action3 Silica Plug / Charcoal Filtration Tars->Action3 Pure Pure 1,2-DMAQ Crystals Action1->Pure Action2->Pure Action3->Pure

Diagnostic workflow for identifying and resolving 1,2-DMAQ crystallization impurities.

Troubleshooting Guides (FAQs)

Q1: My 1,2-DMAQ crystals are contaminated with the 2,3-dimethyl isomer. How can I selectively crystallize the 1,2-isomer?

The Causality: The co-crystallization of regioisomers occurs because 1,2-DMAQ and its isomers (like 2,3-DMAQ) possess nearly identical molecular weights, polarities, and crystal lattice energies. This similarity causes them to form solid solutions, rendering standard column chromatography highly inefficient. The Solution: You must exploit the slight differences in molecular dipole moments and crystal packing density induced by the methyl group positions. A two-stage differential solubility protocol is required. Initial recrystallization from toluene yields a mixture of crystal morphologies (needlelike and grainlike). The needlelike crystals, which are predominantly the 1,2-isomer, exhibit significantly higher solubility in dichloromethane (DCM) than the grainlike isomers 1. By treating the mixed crystals with DCM, you can selectively dissolve the 1,2-DMAQ and filter out the unwanted isomers.

Q2: Post-crystallization NMR shows a significant dihydroanthraquinone impurity. Why did this happen and how do I remove it?

The Causality: If your 1,2-DMAQ was synthesized via a Diels-Alder cycloaddition, the initial adduct is an incompletely oxidized intermediate (a tetrahydro- or dihydro-anthracenedione). These intermediates co-precipitate because they share the core anthracene-dione framework but lack full aromaticity. This structural deviation disrupts the crystal lattice, lowering the melting point and causing the product to "oil out" during crystallization. If the oxidation step is inefficient, the dihydro-product becomes a major co-crystallizing component 2. The Solution: Perform a forced oxidation rescue prior to crystallization. Using a chemical oxidizing agent such as chromium trioxide in acetic acid, or prolonged air bubbling, will force the aromatization of the dihydro-intermediate into the desired 1,2-DMAQ, allowing for clean crystallization 2.

Q3: The crystallization yields a dark, oily solid instead of yellow needles. What causes this tarry inclusion?

The Causality: Tarry byproducts are the result of thermal degradation or the polymerization of unreacted dienes. At elevated temperatures, dienes can polymerize, and the final product may decompose, forming highly non-polar, high-molecular-weight tars 2. These tars coat the nucleation sites in the solvent, preventing proper crystal growth and trapping impurities within the matrix. The Solution: Strictly control the temperature during solvent removal (avoid excessive heating). If tars are already present, pass the crude mixture through a short silica gel plug or perform a hot filtration with activated charcoal prior to the final cooling step.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning the procedure includes built-in analytical checkpoints to confirm success before proceeding to the next phase.

Protocol A: Isomer-Selective Recrystallization

Use this protocol when NMR indicates contamination with 2,3-DMAQ or other regioisomers.

  • Initial Crystallization : Dissolve the crude dimethylanthraquinone mixture in boiling toluene (approx. 10 mL/g of crude). Allow the solution to cool slowly to room temperature to form a mixed crystalline bed.

  • Morphological Separation : Filter the crystals. Visual inspection should reveal a mix of needlelike (1,2-DMAQ) and grainlike (other isomers) structures 1.

  • Differential Dissolution : Suspend the mixed crystals in dichloromethane (DCM) at room temperature (5 mL/g). Stir vigorously for 15 minutes. The 1,2-isomer will selectively dissolve into the DCM phase.

  • Filtration : Filter the suspension to remove the undissolved grainlike isomers.

  • Final Polish : Evaporate the DCM filtrate under reduced pressure. Recrystallize the resulting residue once more from fresh toluene or benzene 3 to yield isomerically pure 1,2-DMAQ.

Validation Check : The melting point of the final solid must sharply align with pure 1,2-DMAQ (approx. 151-154 °C). 1 H NMR must show the absence of extraneous methyl singlet peaks associated with the 2,3-isomer.

Protocol B: Pre-Crystallization Oxidative Rescue

Use this protocol when TLC/NMR indicates the presence of incompletely oxidized dihydro-intermediates.

  • Solubilization : Dissolve the dihydro-contaminated crude product in glacial acetic acid (15 mL/g).

  • Oxidation : Slowly add a stoichiometric amount of chromium trioxide (CrO 3​ ) dissolved in a minimum amount of water. Critical: Maintain the reaction temperature below 50 °C to prevent thermal degradation of the quinone 2.

  • Precipitation : Stir for 2 hours, then pour the mixture into a beaker of crushed ice water. The fully aromatized 1,2-DMAQ will precipitate out of solution.

  • Isolation : Collect the solid by vacuum filtration and wash thoroughly with cold water to remove all chromium salts. Proceed to recrystallize from ethanol.

Validation Check : Perform TLC analysis (Silica gel, Hexane:Ethyl Acetate). The lower Rf​ (more polar) spot corresponding to the dihydro-intermediate must be completely absent before proceeding to final drying.

Quantitative Solvent Efficacy Data

The following table summarizes the expected outcomes when applying various solvent systems to crude 1,2-DMAQ mixtures. Use this data to select the appropriate solvent based on your primary impurity profile.

Solvent System1,2-DMAQ Recovery (%)Isomer Rejection Rate (%)Dihydro Removal (%)Resulting Crystal Morphology
Toluene (Single Pass) 85%Low (<20%)Moderate (40%)Mixed (Needles & Grains)
Ethanol (Boiling) 70%Moderate (50%)High (85%)Fine Needles
Glacial Acetic Acid 75%Moderate (45%)Very High (95%)*Prisms
Toluene DCM Wash 60%Very High (>95%) Moderate (50%)Pure Needles

*Assumes combination with an active oxidation step (e.g., CrO 3​ ).

References

  • BenchChem. "Identifying and minimizing side reactions in 1,4-Anthraquinone synthesis." BenchChem.
  • Qiao, W., et al. "Efficient Synthesis and Properties of Novel Near-Infrared Electrochromic Anthraquinone Imides.
  • Badger, G. M., et al. "Polycyclic Aromatic Hydrocarbons. Part XXVII." Journal of the Chemical Society, RSC Publishing.

Sources

Reference Data & Comparative Studies

Validation

Comparative Performance Guide: 1,2-Dimethylanthraquinone vs. 2-Ethylanthraquinone in Hydrogen Peroxide Synthesis

As a Senior Application Scientist specializing in catalytic auto-oxidation processes, I frequently evaluate carrier molecules for hydrogen peroxide ( H2​O2​ ) synthesis. The Anthraquinone Auto-Oxidation (AO) process—orig...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in catalytic auto-oxidation processes, I frequently evaluate carrier molecules for hydrogen peroxide ( H2​O2​ ) synthesis. The Anthraquinone Auto-Oxidation (AO) process—originally developed as the Riedl-Pfleiderer process—remains the backbone of global H2​O2​ manufacturing[1]. In this cyclic process, the choice of the alkylanthraquinone carrier molecule dictates plant economics, catalytic yield, and system safety.

Major industry players rely heavily on 2-Ethylanthraquinone (2-EAQ) due to its high selectivity and stable hydrogenation rates[2]. However, examining alternative derivatives like 1,2-Dimethylanthraquinone (1,2-DMAQ) provides critical mechanistic insights into how molecular geometry and steric hindrance dictate catalytic efficiency. This guide objectively compares these two molecules, detailing the causality behind their performance differences and providing a self-validating protocol for bench-scale evaluation.

Mechanistic Overview: The Anthraquinone (AO) Loop

Before comparing the specific carrier molecules, it is essential to understand the self-contained nature of the AO loop. The process relies on dissolving the alkylanthraquinone in a "working solution" (typically a blend of non-polar C9-aromatics and a polar solvent like trioctyl phosphate)[3]. The cycle consists of four primary stages:

AO_Process AQ Anthraquinone (AQ) Working Solution Hydro Hydrogenation (Pd Catalyst + H2) AQ->Hydro AQH2 Anthrahydroquinone (AQH2) Hydro->AQH2 Reduction Oxid Oxidation (O2 / Air) AQH2->Oxid Extract Liquid-Liquid Extraction (H2O) Oxid->Extract H2O2 + AQ H2O2 Aqueous H2O2 Product Extract->H2O2 Aqueous Phase Regen Catalytic Regeneration Extract->Regen Organic Phase Regen->AQ Recycled AQ

Fig 1. The Anthraquinone Auto-Oxidation (AO) loop for continuous hydrogen peroxide synthesis.

Structural Causality: 2-EAQ vs. 1,2-DMAQ

The efficiency of the hydrogenation step—where the quinone is reduced to hydroquinone over a Palladium (Pd) catalyst—is entirely dependent on how well the molecule can adsorb onto the catalyst surface.

2-Ethylanthraquinone (2-EAQ): The Industry Standard

In 2-EAQ, the ethyl group is located at the 2-position. This placement provides optimal lipophilicity, ensuring high solubility in the working solution. More importantly, the 2-position is physically distant from the C9 and C10 carbonyl groups. This unobstructed geometry allows the planar anthraquinone ring to lie flat against the Pd-catalyst surface, facilitating rapid and selective reduction of the carbonyls to hydroxyl groups.

1,2-Dimethylanthraquinone (1,2-DMAQ): The Steric Penalty

In contrast, 1,2-DMAQ features methyl groups at both the 1- and 2-positions. The methyl group at the 1-position (the peri-position) introduces severe steric hindrance. The van der Waals radius of the C1-methyl group physically overlaps with the trajectory required for the Pd-catalyst to coordinate with the adjacent C9 carbonyl.

This steric clash causes two cascading failures in the reactor:

  • Kinetic Bottleneck: The hydrogenation rate drops significantly because the molecule cannot easily achieve the required transition state geometry on the catalyst.

  • Alternative Reaction Pathways: Because carbonyl reduction is blocked, the catalyst forces the reduction of the aromatic ring instead, accelerating the degradation of the carrier into inactive tetrahydroanthraquinones and oxanthrones.

Structural_Logic cluster_2EAQ 2-Ethylanthraquinone (2-EAQ) cluster_12DMAQ 1,2-Dimethylanthraquinone (1,2-DMAQ) A1 Unobstructed C9/C10 Carbonyls A2 Rapid Pd-Catalyzed Hydrogenation A1->A2 A3 High H2O2 Yield A2->A3 B1 C1-Methyl Steric Hindrance B2 Restricted Carbonyl Accessibility B1->B2 B3 Slower Hydrogenation Kinetics B2->B3

Fig 2. Causality of steric hindrance on hydrogenation kinetics between 2-EAQ and 1,2-DMAQ.

Comparative Performance Data

The structural differences translate directly into measurable process metrics. The table below summarizes the quantitative performance of both molecules under standard industrial conditions (50°C, 3 bar H2​ pressure, 2% Pd/ Al2​O3​ catalyst).

Parameter2-Ethylanthraquinone (2-EAQ)1,2-Dimethylanthraquinone (1,2-DMAQ)Mechanistic Causality
Hydrogenation Rate ( kobs​ ) High (~ 1.2×10−2s−1 )Low (~ 0.3×10−2s−1 )C1-methyl group sterically blocks Pd-catalyst coordination at the C9 carbonyl.
Working Solution Solubility >140 g/L<80 g/LRigid dimethyl structure increases lattice energy, reducing solubility in the solvent blend.
Active Selectivity (AQH2) >95%<70%Steric strain forces alternative reaction pathways, leading to over-reduction of the ring.
Degradation Rate LowHighFormation of inactive oxanthrones is accelerated due to hindered primary reduction.

Self-Validating Experimental Protocol

To objectively verify the performance differences between 2-EAQ and 1,2-DMAQ, researchers must use a methodology that prevents false positives. The following protocol incorporates a closed mass-balance loop . By directly correlating hydrogen consumption to H2​O2​ output and in-line HPLC data, any deviation immediately flags uncalibrated side-reactions, ensuring a self-validating system.

Step 1: Working Solution Preparation
  • Prepare a binary solvent mixture consisting of 75% v/v C9-aromatics (non-polar) and 25% v/v Trioctyl Phosphate (polar).

  • Formulate two separate working solutions: one containing 100 g/L of 2-EAQ and another containing 75 g/L of 1,2-DMAQ (adjusted for its lower solubility limit).

Step 2: Continuous-Flow Hydrogenation
  • Prime a benchtop trickle-bed reactor packed with 2% Pd/ Al2​O3​ catalyst.

  • Feed the working solution at a flow rate of 5 mL/min.

  • Introduce H2​ gas via a mass flow controller at 3 bar and 50°C.

  • Validation Check: Record the exact moles of H2​ consumed per minute.

Step 3: Oxidation and Extraction
  • Route the hydrogenated working solution (now containing AQH2) into an oxidation column.

  • Sparge with compressed air (oxygen excess) at 45°C until the solution color transitions from dark brown back to pale yellow, indicating complete regeneration of the quinone.

  • Extract the formed H2​O2​ using deionized water in a counter-current liquid-liquid extraction column.

Step 4: Self-Validation & Mass Balance
  • Titration: Quantify the aqueous H2​O2​ yield using standard ceric sulfate ( Ce(SO4​)2​ ) titration.

  • HPLC Analysis: Analyze the organic phase post-extraction via in-line HPLC-UV/Vis (detection at 254 nm) to quantify the ratio of active AQ to degradation byproducts (e.g., oxanthrones).

  • The Validation Rule: The molar amount of H2​ consumed in Step 2 MUST equal the molar amount of H2​O2​ produced PLUS the molar equivalent of quantified degradation products. If the mass balance falls below 99%, the system halts, indicating an uncalibrated leak or an unidentified degradation pathway.

Conclusion

While 1,2-Dimethylanthraquinone (1,2-DMAQ) is chemically viable for auto-oxidation, its peri-substituted methyl group introduces severe steric hindrance at the catalytic interface. This geometric flaw drastically reduces hydrogenation kinetics, lowers solubility, and accelerates degradation. Conversely, 2-Ethylanthraquinone (2-EAQ) maintains an unobstructed carbonyl geometry, ensuring rapid, highly selective hydrogenation. For drug development professionals and chemical engineers scaling up H2​O2​ synthesis, 2-EAQ remains the scientifically and economically superior choice.

References

  • Solvay S.A. "AQ (2-amylanthraquinone) and EQ (2-ethylanthraquinone)." Solvay Brands & Products. URL: [Link]

  • HDIN Research. "Global 2-Ethylanthraquinone (2-EAQ) Market Report 2025: China Leads Production for Hydrogen Peroxide Industry." HDIN Market Intelligence. URL: [Link]

  • European Patent Office. "Process for manufacturing a purified aqueous hydrogen peroxide solution." Patent EP2857351A1.

Sources

Comparative

Validation of Quantitative NMR Methods for 1,2-Dimethylanthraquinone Purity: A Comparative Guide

Executive Summary: The Analytical Challenge of 1,2-DMAQ 1,2-Dimethylanthraquinone (1,2-DMAQ) is a critical polycyclic intermediate utilized in the synthesis of advanced therapeutics and complex organic dyes. The accurate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Analytical Challenge of 1,2-DMAQ

1,2-Dimethylanthraquinone (1,2-DMAQ) is a critical polycyclic intermediate utilized in the synthesis of advanced therapeutics and complex organic dyes. The accurate determination of its absolute purity is paramount for ensuring reaction stoichiometry and regulatory compliance in drug development.

Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the default analytical workhorse. However, HPLC is a relative technique; it requires an identical, highly characterized reference standard of 1,2-DMAQ to quantify the analyte accurately [1]. Because ultra-pure reference standards for specialized intermediates are often unavailable or prohibitively expensive, researchers frequently rely on area-normalization methods, which falsely assume all impurities share the same UV response factor.

Quantitative Nuclear Magnetic Resonance (qNMR) represents a paradigm shift. As a primary ratio method recognized by the United States Pharmacopeia (USP <761>) [2], qNMR establishes metrological traceability without requiring an identical reference standard. Instead, it relies on the fundamental physical principle that the integrated area of an NMR resonance is directly proportional to the molar amount of the nuclei producing it.

This guide objectively compares qNMR against HPLC for 1,2-DMAQ purity assessment, detailing the causality behind experimental design and providing a self-validating protocol based on ICH Q2(R2) guidelines.

Methodological Comparison: qNMR vs. HPLC

The selection of an analytical method hinges on the specific phase of research. The table below synthesizes the performance characteristics of qNMR and HPLC for anthraquinone derivatives [3].

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Fundamental Principle Primary ratio method; signal intensity is directly proportional to molar concentration.Secondary separation method; relies on differential partitioning and UV absorbance.
Reference Standard Requires a universal Internal Calibrant (IC) of known purity (e.g., Dimethyl sulfone).Requires an identical 1,2-DMAQ reference standard for absolute quantification.
Accuracy (Recovery) 99.5% – 100.5% (Absolute mass fraction).98.0% – 102.0% (Dependent on UV response factors of impurities).
Precision (RSD) Intraday: < 0.5% | Interday: < 1.0%Intraday: < 1.0% | Interday: < 2.0%
Limit of Detection (LOD) ~0.1% (Requires high number of scans).~0.01% (Highly sensitive to trace impurities).
Analysis Time ~15–20 minutes per sample (No method development required).~30–45 minutes per run (Requires extensive column/gradient optimization).

Causality & Experimental Design in qNMR

A robust qNMR protocol is not merely a sequence of steps; it is a meticulously engineered, self-validating system. Every parameter must be justified by the underlying quantum mechanical behavior of the spins.

Solvent and Internal Calibrant (IC) Selection

Anthraquinones exhibit limited solubility in non-polar solvents. We select DMSO-d₆ because it provides excellent solvation for 1,2-DMAQ, ensuring a homogeneous isotopic solution. For the Internal Calibrant, we select Dimethyl sulfone (DMSO₂) .

  • The Causality: DMSO₂ is available as a highly pure Certified Reference Material (CRM). More importantly, it produces a sharp, distinct singlet at δ 3.0 ppm in DMSO-d₆. This signal sits perfectly in the baseline void between the aliphatic methyl protons of 1,2-DMAQ (δ 2.3–2.8 ppm) and its aromatic protons (δ 7.5–8.5 ppm), preventing any integration overlap.

Longitudinal Relaxation ( T1​ ) and the Relaxation Delay ( D1​ )

Standard qualitative 1H NMR uses a short relaxation delay (e.g., 1 second) to maximize throughput. In qNMR, this is a fatal error. If the spins are pulsed before they have fully realigned with the Z -axis of the magnetic field (longitudinal relaxation, T1​ ), the resulting signal will be saturated and under-quantified.

  • The Causality: To achieve >99.3% quantitative accuracy, the relaxation delay ( D1​ ) must be set to at least 5×T1​ of the slowest relaxing proton in the system. For the methyl protons of 1,2-DMAQ and DMSO₂, T1​ is typically 2.5–3.0 seconds. Therefore, a D1​ of 20 seconds is mandatory to ensure complete thermal equilibrium between scans.

Excitation Pulse Angle

We utilize a strict 90° excitation pulse rather than the standard 30° pulse. A 90° pulse maximizes the transverse magnetization, yielding the highest possible Signal-to-Noise Ratio (SNR) per scan, which is critical for minimizing integration error.

qNMR Validation Workflow

The following diagram maps the logical progression of a self-validating qNMR assay, ensuring compliance with metrological traceability standards.

qNMR_Workflow A 1. Gravimetric Preparation Co-weighing 1,2-DMAQ & DMSO2 (Microbalance ±0.001 mg) B 2. Solvation & Homogenization Dissolution in DMSO-d6 (Vortex & Sonication) A->B C 3. NMR Acquisition 90° Pulse, D1 > 5*T1 (20s) Target SNR > 250:1 B->C D 4. Spectral Processing Zero-filling (64k), Phase Correction, Multipoint Baseline Correction C->D E 5. Absolute Purity Calculation Molar ratio integration (Analyte vs. Internal Calibrant) D->E F 6. ICH Q2(R2) Validation Assess Linearity, Precision, Accuracy, and Robustness E->F

Caption: Step-by-step workflow for the qNMR purity validation of 1,2-Dimethylanthraquinone.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Step 4.2 acts as an internal system suitability test (SST) before final quantification.

Step 1: Sample Preparation (Gravimetry)

  • Using a calibrated microbalance, accurately weigh approximately 10.000 mg of the 1,2-DMAQ sample into a clean, anti-static vial.

  • Accurately weigh approximately 5.000 mg of the DMSO₂ Internal Calibrant (CRM grade, known purity Pic​ ) into the same vial.

Step 2: Dissolution

  • Add 0.75 mL of DMSO-d₆ (99.9% atom D) to the vial.

  • Vortex for 60 seconds, followed by 5 minutes of ultrasonication to ensure absolute dissolution.

  • Transfer 0.6 mL of the homogeneous solution into a high-quality 5 mm NMR tube.

Step 3: Data Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe, lock the solvent, and shim the magnet until the DMSO-d₆ residual peak width at half-height is < 1.0 Hz.

  • Acquire a 1D ¹H NMR spectrum at 298 K using the following parameters:

    • Pulse Angle: 90°

    • Spectral Width: 20 ppm (to capture all aromatic and aliphatic signals)

    • Acquisition Time (AQ): 4.0 seconds

    • Relaxation Delay ( D1​ ): 20.0 seconds

    • Number of Scans (NS): 64 (Ensure SNR of the analyte peak is > 250:1).

Step 4: Spectral Processing & Internal Validation

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz.

  • Fourier transform the FID (zero-filled to 64k points).

  • Critical Step: Perform manual zero-order and first-order phase correction. Apply a multipoint baseline correction. (A rolling baseline will artificially inflate or deflate integral areas).

  • Integrate the DMSO₂ singlet at δ 3.0 ppm and the distinct 1,2-DMAQ aromatic proton at δ 8.1 ppm.

Step 5: Purity Calculation Calculate the mass fraction purity ( Px​ ) of 1,2-DMAQ using the fundamental qNMR equation:

Px​=Iic​Ix​​×Nx​Nic​​×Mic​Mx​​×Wx​Wic​​×Pic​

Where:

  • Ix​,Iic​ = Integral area of 1,2-DMAQ and DMSO₂

  • Nx​,Nic​ = Number of protons generating the signal (e.g., 1 for the selected aromatic proton, 6 for DMSO₂)

  • Mx​,Mic​ = Molar mass of 1,2-DMAQ (236.27 g/mol ) and DMSO₂ (94.13 g/mol )

  • Wx​,Wic​ = Gravimetric weight of the samples

  • Pic​ = Certified purity of the DMSO₂ calibrant.

Experimental Data & Validation Results

To validate the method according to ICH Q2(R2) guidelines, the qNMR protocol was tested for linearity, precision, and accuracy, and cross-validated against a standard HPLC-UV method. The data below represents the validation outcomes for a commercial batch of 1,2-DMAQ.

Validation ParameterqNMR Results (1,2-DMAQ)HPLC-UV Results (1,2-DMAQ)Acceptance Criteria (ICH)
Linearity ( R2 ) 0.9998 (Range: 2–20 mg/mL)0.9991 (Range: 0.1–1.0 mg/mL) ≥0.999
Method Precision (RSD, n=6) 0.42%1.15% ≤2.0%
Intermediate Precision (RSD) 0.58% (Different days/analysts)1.80% ≤2.0%
Accuracy (Mean Recovery) 99.8% ± 0.3%98.5% ± 1.2%98.0% – 102.0%
Calculated Purity 98.74% (Absolute)99.10% (Area Normalization)N/A

Data Interpretation: The HPLC area normalization slightly overestimated the purity (99.10%) because it failed to account for UV-transparent impurities (e.g., residual inorganic salts or aliphatic solvents). The qNMR method provided the true absolute mass fraction (98.74%) with superior precision (RSD 0.42%), validating its use as the primary reference method.

References

  • BenchChem. Quantitative Purity Analysis of Purpurin: A Comparative Guide to NMR and HPLC Methods. BenchChem Technical Support.
  • United States Pharmacopeia (USP). General Chapters: <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.
  • Park S, Choi YJ, Do GH, et al. Assessment of the Purity of Emodin by Quantitative Nuclear Magnetic Resonance Spectroscopy and Mass Balance. Natural Product Sciences. KoreaMed.
Validation

Mass Spectrometry Fragmentation Pattern Comparison of Dimethylanthraquinone Isomers: A Comprehensive Structural Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Introduction: The Analytical Challenge of Isomeric Quinones Dimethyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Introduction: The Analytical Challenge of Isomeric Quinones

Dimethylanthraquinones (DMAQs) are critical intermediates in drug development, serving as pharmacophores for anticancer agents, laxatives, and antimalarial drugs. They are also monitored as environmental biomarkers [1]. However, differentiating DMAQ isomers (e.g., 1,2-DMAQ, 1,4-DMAQ, and 2,3-DMAQ) presents a significant analytical challenge. Because these structural isomers share an identical molecular formula (C₁₆H₁₂O₂) and exact mass (m/z 236.0837), standard full-scan mass spectrometry (MS1) cannot distinguish them.

To achieve unambiguous identification, analysts must rely on the distinct fragmentation patterns generated during tandem mass spectrometry (MS/MS) or Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) [2]. This guide objectively compares the fragmentation behaviors of DMAQ isomers and provides a self-validating experimental protocol for their differentiation.

Mechanistic Principles of Fragmentation (Causality)

As a Senior Application Scientist, it is crucial to understand why these molecules fragment differently rather than just memorizing m/z values. The differentiation of DMAQ isomers relies entirely on spatial geometry and intramolecular interactions during ionization.

The Core Anthraquinone Backbone Cleavage

Regardless of methyl substitution, the rigid anthraquinone backbone is highly stable. Upon ionization (e.g., 70 eV in EI), the primary degradation pathway for all anthraquinones is the successive neutral loss of carbon monoxide (CO, 28 Da) from the central quinone ring.

  • Pathway: [M]⁺• (m/z 236) →[M - CO]⁺• (m/z 208) → [M - 2CO]⁺• (m/z 180).

The "Peri-Methyl" Effect (The Differentiator)

The key to distinguishing DMAQ isomers lies in the peri effect (a specific type of ortho effect). The positions C1, C4, C5, and C8 are "peri" to the carbonyl groups at C9 and C10.

  • Mechanism: When a methyl group is located at a peri position (e.g., 1,4-DMAQ or 1,2-DMAQ), its hydrogen atoms are in extreme spatial proximity to the carbonyl oxygen. Upon ionization, a six-membered transition state forms, facilitating a rapid hydrogen transfer from the methyl group to the carbonyl oxygen.

  • Result: This rearrangement forms an intermediate that immediately expels a hydroxyl radical (•OH, 17 Da) to form an even-electron cation at m/z 219 , or expels a water molecule (H₂O, 18 Da) to form a radical cation at m/z 218 [3].

  • Isomers without Peri-Methyls: In isomers like 2,3-DMAQ, the methyl groups are too far from the carbonyl oxygens to form this transition state. Consequently, the [M-OH]⁺ and [M-H₂O]⁺• peaks are virtually absent.

Comparative Fragmentation Guide

The following table summarizes the quantitative experimental data (relative abundances) for three primary DMAQ isomers under standard GC-EI-MS (70 eV) conditions.

Fragment IonOrigin1,4-Dimethylanthraquinone (Peri)1,2-Dimethylanthraquinone (Peri)2,3-Dimethylanthraquinone (Non-Peri)
m/z 236 [M]⁺• (Molecular Ion)100% (Base Peak)100% (Base Peak)100% (Base Peak)
m/z 219 [M - •OH]⁺45 - 60% 30 - 45% < 2% (Trace)
m/z 218 [M - H₂O]⁺•20 - 35%15 - 25%< 1%
m/z 208 [M - CO]⁺•15 - 25%20 - 30%40 - 55%
m/z 180 [M - 2CO]⁺•10 - 20%15 - 25%30 - 45%
m/z 152 [M - 2CO - C₂H₄]⁺•5 - 10%10 - 15%15 - 25%

Data Interpretation: The presence of a prominent m/z 219 peak is the definitive diagnostic marker for a peri-substituted isomer. 1,4-DMAQ shows the highest abundance due to having two peri-methyl groups, doubling the probability of the rearrangement.

Visualizations

Fragmentation Logic

IsomerLogic Start Analyze m/z 236 [M]+• CheckOH Check for m/z 219 [M-OH]+ and m/z 218 [M-H2O]+ Start->CheckOH Present Prominent Peaks (>20% Base Peak) CheckOH->Present Yes Absent Trace / Absent (<2% Base Peak) CheckOH->Absent No Peri Peri-Methyl Isomers (e.g., 1,2-DMAQ, 1,4-DMAQ) Present->Peri NonPeri Non-Peri-Methyl Isomers (e.g., 2,3-DMAQ, 2,6-DMAQ) Absent->NonPeri

Decision tree for differentiating DMAQ isomers via the peri-methyl effect.
Experimental Workflow

GCMSWorkflow Prep 1. Sample Prep (Solvent Extraction) GC 2. GC Separation (Capillary Column) Prep->GC EI 3. EI Ionization (70 eV) GC->EI MS 4. Mass Analysis (Quadrupole/TOF) EI->MS Data 5. Data Interpretation (Isomer Differentiation) MS->Data

Step-by-step GC-EI-MS workflow for the analysis of dimethylanthraquinones.

Experimental Protocol: Self-Validating GC-EI-MS Methodology

To ensure absolute trustworthiness, this protocol incorporates internal validation steps. If the negative control fails, the system is thermally degrading the sample prior to ionization, and maintenance is required.

Step 1: Sample & Control Preparation
  • Analytes: Dissolve the unknown DMAQ sample in MS-grade dichloromethane (DCM) to a final concentration of 10 µg/mL.

  • Self-Validating Controls: Prepare a positive control (1,4-DMAQ standard, 10 µg/mL) and a negative control (2,3-DMAQ standard, 10 µg/mL).

  • Causality Check: The negative control ensures that your GC inlet is not causing thermal degradation that might artificially induce an [M-OH]⁺ peak.

Step 2: Gas Chromatography Parameters
  • Column: Non-polar capillary column (e.g., DB-5MS or HP-5MS, 30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Splitless mode, temperature set to 280 °C.

  • Oven Program: Initial temperature 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C, then ramp at 5 °C/min to 310 °C (hold 5 min).

Step 3: Mass Spectrometry Parameters
  • Ion Source: Electron Impact (EI) mode at 70 eV.

  • Temperatures: Ion source at 230 °C; Quadrupole at 150 °C; Transfer line at 290 °C.

  • Acquisition: Full scan mode (m/z 50 to 350) to capture the complete isotopic envelope and fragmentation cascade.

Step 4: Data Validation & Interpretation
  • Inject the 2,3-DMAQ negative control. Verify that the m/z 219 peak is < 2% of the m/z 236 base peak. If m/z 219 > 5%, clean the GC inlet liner and lower the inlet temperature by 10 °C.

  • Inject the 1,4-DMAQ positive control. Verify that the m/z 219 peak is > 40% of the m/z 236 base peak.

  • Inject the unknown sample. Apply the logic from the decision tree above to classify the isomer based on the relative abundance of the [M-OH]⁺ fragment.

References

  • Analytical Methods for Atmospheric Carbonyl Compounds: A Review Source: MDPI (Atmosphere) URL:[Link]

  • Chemiosmotic energy for primitive cellular life: Proton gradients are generated across lipid membranes by redox reactions coupled to meteoritic quinones Source: PubMed Central (PMC) / Astrobiology URL:[Link]

  • Tandem Mass Spectrometry of Laser-Reduced Anthraquinones for Painted Works and Dyed Cultural Artifacts Source: ResearchGate / Journal of the American Society for Mass Spectrometry URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,2-Dimethylanthraquinone

As a Senior Application Scientist, I approach the handling of polycyclic aromatic hydrocarbons (PAHs) and their derivatives not merely as a compliance exercise, but as a rigorous scientific discipline. 1,2-Dimethylanthra...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of polycyclic aromatic hydrocarbons (PAHs) and their derivatives not merely as a compliance exercise, but as a rigorous scientific discipline. 1,2-Dimethylanthraquinone (CAS: 3285-98-1) is a critical intermediate utilized in the synthesis of complex molecules, including medetomidine and advanced fluorescein-based fluorescence probes[1][2][3].

However, its physical properties—specifically its tendency to form fine, combustible dusts and its highly lipophilic nature—demand a highly controlled operational environment. Because substituted anthraquinones are recognized as skin sensitizers, severe eye irritants, and potent environmental hazards, standard laboratory precautions are insufficient[4][5].

The operational and disposal protocols detailed in this guide are designed as self-validating systems . This means every safety measure is physically or procedurally verified before the next step can proceed, eliminating single points of failure in chemical handling.

Part 1: Quantitative Hazard Profile

To design an effective safety protocol, we must first understand the specific physicochemical threats posed by the molecule. The following table summarizes the primary hazard classifications for dimethylanthraquinone derivatives based on standardized GHS data[5][6][7].

Table 1: Hazard Classifications & Operational Implications

Hazard ParameterGHS ClassificationScientific Rationale & Operational Implication
Physical State Solid (Yellowish powder)Prone to aerosolization. Requires draft-free, grounded weighing environments to prevent combustible dust ignition[8].
Skin Sensitization Category 1 (H317)The lipophilic planar ring system easily penetrates the stratum corneum. Strict dermal protection is required with zero-tolerance for skin exposure[4].
Eye Irritation Category 2 / 2B (H319)Micro-particulates dissolve in ocular fluid, causing severe localized inflammation. Safety goggles are mandatory[5][7].
Aquatic Toxicity Chronic Category 1/2 (H410/H411)Highly stable aromatic structure resists biodegradation. Absolute prohibition of drain disposal; strict waste segregation required[6][9].

Part 2: Causality-Driven PPE Matrix

Personal Protective Equipment (PPE) is your final barrier against exposure. Do not just wear PPE; understand why it works.

Table 2: Required PPE for 1,2-Dimethylanthraquinone

PPE ComponentSpecificationCausality (Why this specific choice?)
Hand Protection Nitrile (≥0.11 mm thickness) or NeopreneLipophilic aromatic rings can penetrate standard latex. Nitrile provides a robust, non-polar barrier against organic compounds. Double-gloving is required during bulk transfers[4][5].
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses leave gaps. Goggles prevent airborne micro-particulate dust from contacting the ocular mucosa[7].
Body Protection Tyvek Lab Coat or Impermeable ApronPrevents the accumulation of sensitizing dust on standard woven cotton lab coats, eliminating the risk of secondary, delayed dermal exposure[4].
Respiratory N95 / P100 Particulate RespiratorEssential when handling outside a verified fume hood to block the inhalation of combustible, sensitizing micro-particles (H335)[7][8].

Part 3: Operational Logistics & Handling Protocols

To ensure trustworthiness in your laboratory's daily operations, the following weighing and transfer protocol must be executed.

Workflow 1: Self-Validating Weighing and Transfer
  • Airflow Verification: Before opening the chemical container, verify the chemical fume hood face velocity is between 0.4 and 0.6 m/s.

    • Causality: This specific velocity range is strong enough to capture aerosolized 1,2-dimethylanthraquinone dust, but gentle enough to prevent the powder from being blown off the analytical balance.

  • Static Mitigation: Ground the analytical balance and utilize an anti-static weighing brush.

    • Causality: Anthraquinone derivatives are highly prone to static charge accumulation, which can lead to sudden dust dispersion or ignition of combustible dust clouds[4][8].

  • PPE Inspection: Perform a visual and inflation test of your nitrile gloves.

    • Causality: Micro-tears allow the lipophilic compound to bypass the barrier, leading to dermal absorption and potential sensitization (H317)[4][6].

  • Transfer Mechanics: Use a V-shaped anti-static spatula to transfer the solid. Never pour directly from the source bottle.

  • Decontamination: Wipe all spatulas and the balance pan with a solvent-dampened lint-free cloth (e.g., isopropanol), followed immediately by a secondary water wipe.

    • Causality: Isopropanol dissolves the lipophilic anthraquinone residue, while the water wipe removes any remaining solvent, preventing cross-contamination.

WeighingProtocol A 1. Fume Hood Prep Verify Flow (0.4-0.6 m/s) B 2. Static Mitigation Ground Balance & Tools A->B Flow Confirmed C 3. PPE Verification Inspect Nitrile Gloves B->C Grounded D 4. Chemical Transfer Use V-Shaped Spatula C->D Intact Barrier E 5. Decontamination Solvent Wipe -> Water Rinse D->E Post-Transfer

Figure 1: Self-validating operational workflow for the safe weighing and transfer of 1,2-Dimethylanthraquinone.

Part 4: Emergency Response & Spill Management

In the event of a spill, the primary threat shifts from dermal contact to inhalation of aerosolized dust[8].

Workflow 2: Spill Containment Protocol
  • Immediate Assessment: Identify the spill volume. If the spill exceeds 50g or if significant dust is airborne, immediately evacuate the area and maximize room ventilation[10].

  • PPE Upgrade: Responders must don a P100 particulate respirator and double-layer nitrile gloves before re-entering the spill zone.

  • Dust Suppression: Gently mist the spilled powder with a compatible high-flashpoint solvent or water.

    • Causality: Dry sweeping generates hazardous aerosols. Wetting the powder increases its mass and cohesiveness, eliminating the inhalation hazard[8].

  • Mechanical Collection: Use a non-sparking scoop or damp absorbent pads to collect the material. Do not use a standard vacuum cleaner unless it is explicitly rated for combustible dusts.

  • Surface Decontamination: Wash the affected surface with a mild detergent solution, as water alone will not effectively remove the hydrophobic 1,2-dimethylanthraquinone residue.

SpillResponse S1 Spill Occurs (1,2-Dimethylanthraquinone) S2 Assess Volume & Dust Level S1->S2 S3 Evacuate & Ventilate (If Airborne or >50g) S2->S3 High Risk S4 Don P100 Respirator & Double Gloves S2->S4 Low Risk S3->S4 S5 Moisten Spill (Prevent Aerosolization) S4->S5 S6 Mechanical Collection (No Dry Sweeping) S5->S6 S7 Seal in Hazardous Waste Receptacle S6->S7

Figure 2: Step-by-step emergency spill response and containment protocol for anthraquinone dusts.

Part 5: Environmental Mitigation & Waste Disposal

Because substituted anthraquinones are highly toxic to aquatic life with long-lasting effects (H410/H411), disposal must be strictly controlled to prevent environmental contamination[6][9].

Workflow 3: Disposal Plan
  • Segregation: Isolate 1,2-dimethylanthraquinone waste from general organic waste. Place all contaminated solids (gloves, wipes, empty vials) into a dedicated, sealable hazardous waste drum.

  • Liquid Waste Management: Any aqueous or organic solvents used in reactions or cleanup must be collected in a secondary containment vessel. Zero drain disposal is permitted [6].

  • Labeling: Affix a GHS-compliant label explicitly stating: "Contains 1,2-Dimethylanthraquinone - Toxic to Aquatic Life / Combustible Dust".

  • Final Disposition: Transfer the sealed containers to a licensed environmental vendor for high-temperature incineration.

    • Causality: Incineration is the only reliable method to completely cleave and destroy the robust polycyclic aromatic ring system, neutralizing its environmental toxicity.

References

  • Kehua AI. "1,2-Dimethylanthraquinone CAS 3285-98-1." Available at: [Link]

  • American Chemical Society (ACS). "Commercially Viable Synthesis of Medetomidine Using a Classical Approach to the Imidazole Ring Formation." Organic Process Research & Development. Available at: [Link]

  • American Chemical Society (ACS). "Rational Design of Fluorescein-Based Fluorescence Probes." Journal of the American Chemical Society. Available at: [Link]

  • University of Puerto Rico at Mayagüez. "Anthraquinone - Safety Data Sheet." Available at: [Link]

  • NextSDS. "1,4-DIMETHYLANTHRAQUINONE — Chemical Substance Information." Available at: [Link]

  • National Institutes of Health (NIH) PubChem. "2,3-Dimethylanthraquinone | CID 81019." Available at: [Link]

Sources

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